2-Methoxyethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSFMNAYWPDMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402372 | |
| Record name | 2-methoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-73-4 | |
| Record name | 2-methoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxyethanimidamide synthesis protocols
An In-depth Technical Guide on the Synthesis of 2-Methoxyethanimidamide
Foreword
As a Senior Application Scientist, my focus extends beyond the mere execution of synthetic protocols. It lies in understanding the fundamental principles that govern chemical transformations and leveraging that knowledge to optimize outcomes, troubleshoot challenges, and innovate. This guide is crafted for fellow researchers, scientists, and drug development professionals who appreciate the nuance behind the procedure. We will dissect the synthesis of this compound, not as a static recipe, but as a dynamic process governed by principles of reactivity, stability, and mechanistic control. This molecule, often utilized as its more stable hydrochloride salt (2-Methoxyacetamidine hydrochloride), is a valuable building block in medicinal chemistry, prized for its ability to introduce specific pharmacophoric features. Our exploration will be grounded in established literature, providing both the "how" and the critical "why" behind each step.
Strategic Overview: Accessing the Imidamide Core
This compound is a functional group that combines features of an amine and an imine. In the context of drug development, it serves as a versatile intermediate, often for the construction of nitrogen-containing heterocyclic systems.[1] The primary and most historically significant route to this and other imidates is the Pinner reaction , a classic acid-catalyzed transformation of a nitrile.[2]
The overall strategy involves two conceptual stages:
-
Formation of an Imidate Intermediate: The reaction of 2-methoxyacetonitrile with an alcohol under acidic conditions generates a reactive alkyl imidate salt, known as a Pinner salt.[3]
-
Ammonolysis to the Amidine: The subsequent reaction of this Pinner salt with ammonia or an amine yields the target amidine.[2]
This guide will focus on the synthesis of the stable hydrochloride salt of this compound, as this is the common isolable form.
The Pinner Reaction: Mechanism and Causality
The Pinner reaction is the cornerstone of imidate synthesis.[4] Its success hinges on a precise understanding and control of the reaction environment to favor the desired pathway and prevent competing side reactions.
Mechanistic Breakdown
The reaction proceeds through a well-defined, multi-step mechanism initiated by a strong acid, typically anhydrous hydrogen chloride (HCl).[5]
-
Nitrile Protonation: The reaction begins with the protonation of the nitrile nitrogen by HCl. This step is critical as it transforms the relatively unreactive nitrile into a highly electrophilic nitrilium ion.
-
Nucleophilic Attack: The alcohol (in this case, methanol) acts as a nucleophile, attacking the activated nitrilium carbon. This forms a protonated imidate intermediate.
-
Deprotonation/Tautomerization: A subsequent proton transfer results in the formation of the imidate hydrochloride, or "Pinner salt".[5]
Critical Experimental Parameters
The theoretical mechanism dictates a stringent set of experimental conditions. Deviation from these parameters often leads to undesired side products, primarily the corresponding amide or ester.
-
Anhydrous Conditions: This is the most critical parameter. The Pinner salt intermediate is highly susceptible to hydrolysis. Any trace of water will rapidly convert the imidate into the corresponding methyl 2-methoxyacetate.[3] Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents are mandatory.
-
Acid Catalyst: Gaseous hydrogen chloride is the traditional and most effective catalyst. Its anhydrous nature is paramount. An alternative, often more practical for lab-scale synthesis, is the in situ generation of HCl from reagents like acetyl chloride and methanol.[6][7] This method avoids the handling of corrosive HCl gas.
-
Temperature Control: Imidate hydrochlorides are often thermodynamically unstable and can rearrange to the more stable N-alkyl amide.[3] To suppress this side reaction, the reaction is typically conducted at low temperatures, often between -10°C and 5°C.[6][7]
-
Stoichiometry: An excess of the alcohol is often used to serve as both a reactant and a solvent. A stoichiometric amount or slight excess of HCl relative to the nitrile is required for full conversion.
Synthesis Protocol: Classical Pinner Reaction Approach
This protocol describes the synthesis of methyl 2-methoxyacetimidate hydrochloride, the direct precursor to this compound. The subsequent conversion to the amidine is typically achieved by reaction with ammonia.
Detailed Experimental Protocol
-
Objective: To synthesize Methyl 2-methoxyacetimidate hydrochloride via an in situ generated HCl Pinner reaction.
-
Materials:
-
2-Methoxyacetonitrile
-
Anhydrous Methanol
-
Acetyl Chloride
-
Anhydrous Diethyl Ether or Tert-butyl methyl ether (TBME)[6]
-
-
Equipment:
-
Oven-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Low-temperature bath (ice-salt or cryocooler)
-
Glass frit funnel for filtration
-
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: Charge the flask with 2-methoxyacetonitrile (1.0 eq) and anhydrous methanol (1.5-2.0 eq).
-
Cooling: Cool the stirred solution to -10°C to 0°C using an appropriate cooling bath.
-
Acid Generation: Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel to the cooled solution. The acetyl chloride reacts exothermically with methanol to generate anhydrous HCl and methyl acetate. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 12-24 hours.[6] The progress can be monitored by taking aliquots and analyzing via ¹H NMR for the disappearance of the nitrile starting material.
-
Isolation: Upon completion, add a volume of cold, anhydrous diethyl ether or TBME to precipitate the Pinner salt.[6]
-
Filtration and Drying: Filter the resulting white solid under an inert atmosphere using a Schlenk filter or in a glovebox. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials or byproducts. Dry the product under high vacuum.
Alternative Protocol: Lewis Acid-Mediated Synthesis
While the classical Pinner reaction is robust, the use of strong Brønsted acids can be incompatible with sensitive functional groups. A patent by Tilley et al. discloses a method using a combination of Lewis acids, which offers a different approach to activating the nitrile.[8]
Detailed Experimental Protocol (Adapted from US2009/264445)
This method proceeds directly to the amidine hydrochloride.
-
Objective: To synthesize 2-Methoxyacetamidine hydrochloride using a Lewis acid-mediated approach.[8]
-
Materials:
-
Aluminum chloride (AlCl₃)
-
Trimethylaluminum (2M solution in toluene)
-
3-Methoxyacetonitrile (Note: The patent uses this isomer, which is likely a typo and should be 2-methoxyacetonitrile)
-
Toluene, Dichloromethane, Methanol, Diethyl ether
-
Silica Gel
-
3N Hydrogen chloride in methanol
-
| Reagent | Molar Eq. (relative to nitrile) | Role |
| 3-Methoxyacetonitrile | 1.0 | Nitrile Source |
| Aluminum chloride | 1.8 | Lewis Acid |
| Trimethylaluminum | 0.6 | Co-reagent |
| Toluene | - | Solvent |
| Silica Gel | - | Quenching/Workup |
| 3N HCl in Methanol | - | Salt Formation |
Procedure:
-
Catalyst Preparation: To a stirred suspension of aluminum chloride (1.8 eq) in toluene at 0°C under argon, slowly add a 2M solution of trimethylaluminum in toluene (0.6 eq), keeping the temperature below 10°C. Stir the resulting mixture at room temperature for 2 hours.[8]
-
Nitrile Addition: Add a solution of 3-methoxyacetonitrile (1.0 eq) in toluene. A precipitate will form.[8]
-
Reaction: Warm the mixture to 80°C and let it stand for 20 hours.[8]
-
Workup and Quenching: Cool the reaction to room temperature and slowly pour it onto a cooled suspension of silica gel in dichloromethane. Stir for 15 minutes.[8]
-
Filtration: Filter the mixture and wash the silica gel pad thoroughly with methanol.[8]
-
Isolation of Amidine Base: Evaporate the filtrate. Redissolve the residue in a dichloromethane/methanol mixture, filter again, and evaporate to afford the crude amidine base as a solid.[8]
-
Salt Formation: Suspend the solid in a 3N solution of hydrogen chloride in methanol. Stir vigorously while adding diethyl ether dropwise to precipitate the hydrochloride salt.[8]
-
Final Isolation: Stir the mixture at room temperature for 30 minutes, decant the solvent, wash the solid with diethyl ether, and dry under vacuum to yield 2-methoxyacetamidine hydrochloride. A yield of 75% is reported.[8]
Causality and Insights: This method likely proceeds through a complex formed between the Lewis acids and the nitrile, which activates it towards amination upon workup. The use of trimethylaluminum suggests the formation of a methyl-aluminum species that may be involved in the activation. The silica gel quench is a clever way to decompose the reactive aluminum complexes safely. This protocol is more complex and uses more hazardous reagents than the Pinner reaction but may be suitable for substrates where strong protic acids are problematic.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized this compound hydrochloride.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool. For the hydrochloride salt in DMSO-d₆, one would expect to see characteristic peaks for the methoxy group (CH₃O-), the methylene group (-CH₂-), and broad signals for the -NH₂ protons, which are often exchangeable.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methoxy carbon, the methylene carbon, and the key imidamide carbon (C=N).
-
Infrared (IR) Spectroscopy: Key stretches to look for include N-H stretching (typically broad in the 3100-3400 cm⁻¹ region), C=N stretching (around 1650-1690 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.
Safety and Handling
-
Reagent Hazards: Anhydrous HCl (gas), acetyl chloride, and Lewis acids like aluminum chloride and trimethylaluminum are highly corrosive and/or pyrophoric. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Anhydrous Techniques: Strict adherence to anhydrous techniques is required not only for reaction success but also for safety, as many of these reagents react violently with water.
-
Pressure: Reactions involving gas evolution (e.g., HCl generation from acetyl chloride) should be equipped with a pressure-relief system like an oil bubbler.
Conclusion
The synthesis of this compound, typically isolated as its hydrochloride salt, is most reliably achieved via the Pinner reaction. This classic method, when executed with careful control over anhydrous conditions and temperature, provides a direct route to the imidate precursor. For substrates intolerant to strong Brønsted acids, Lewis acid-mediated alternatives, while more operationally complex, offer a viable synthetic pathway. A thorough understanding of the underlying reaction mechanisms is not merely academic; it is the key to successful synthesis, enabling the practitioner to make informed decisions that maximize yield and purity, thereby accelerating research and development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Buy Methyl acetimidate hydrochloride | 14777-27-6 [smolecule.com]
- 7. METHYL ACETIMIDATE HYDROCHLORIDE CAS#: 14777-27-6 [m.chemicalbook.com]
- 8. thoreauchem.com [thoreauchem.com]
A Senior Application Scientist's Guide to the Physicochemical Characterization of 2-Methoxyethanimidamide for Drug Discovery
Executive Summary
The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2] This guide provides a comprehensive technical framework for the physicochemical characterization of 2-Methoxyethanimidamide, a molecule of interest for researchers in drug development. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a detailed procedural manual for its empirical determination. As Senior Application Scientists, we recognize that understanding how to generate reliable data is as crucial as the data itself. Therefore, this guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Viability
This compound, with its imidamide functional group, presents a scaffold of interest in medicinal chemistry. The imidamide moiety can influence key molecular interactions and properties. However, before significant resources are invested in exploring its biological activity, a foundational understanding of its physicochemical profile is paramount. Properties such as acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility are not mere data points; they are predictors of a compound's pharmacokinetic fate.[1] For instance, a drug's solubility is a primary determinant of its oral bioavailability, as it must dissolve in gastrointestinal fluids to be absorbed.[3][4][5][6][7] Similarly, a molecule's lipophilicity dictates its ability to permeate biological membranes, a critical step for reaching its target site of action.[8][9]
This guide will provide researchers, scientists, and drug development professionals with the necessary protocols to thoroughly characterize this compound, enabling informed decisions in the early stages of the drug discovery pipeline.
Core Physicochemical Properties: A Triad of Influence
The interplay between a molecule's ionization state, lipophilicity, and solubility forms the cornerstone of its "drug-like" potential. The following sections detail the significance of each and provide robust experimental workflows for their determination.
Acid-Base Dissociation Constant (pKa): The Key to Understanding Ionization
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[10] This is arguably one of the most influential physicochemical parameters, as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[1][2][11] For an orally administered drug, the pKa will determine how it behaves in the varying pH environments of the gastrointestinal tract, from the acidic stomach (pH 1-3) to the more neutral intestine (pH 6-7.4).[10][12]
Potentiometric titration is a highly precise and widely accepted method for pKa determination.[13][14][15] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH change.
Rationale: The imidamide functional group in this compound is expected to be basic. Therefore, the protocol will involve titration with a standardized acid.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0. This ensures the accuracy of all subsequent pH measurements.[13][15]
-
Sample Preparation:
-
Titration Setup:
-
Place 20 mL of the sample solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To eliminate interference from dissolved carbon dioxide, purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[13][15]
-
-
Titration Procedure:
-
Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. For more precise determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.
-
-
Validation and Replication: Perform a minimum of three independent titrations to ensure the reproducibility of the results. Calculate the mean pKa value and the standard deviation.[13]
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor in its ability to cross biological membranes.[9] The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium. It is most commonly expressed as its logarithm, logP.[9][16] An optimal logP value (often considered to be between 1 and 5 for oral drugs) is essential for good absorption and distribution.[8][9]
The shake-flask method is the "gold standard" for the experimental determination of logP due to its direct and unambiguous measurement.[17][18][19]
Rationale: This method directly measures the partitioning of this compound between an aqueous phase and a lipid-mimicking organic phase.
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution at a pH where the compound will be predominantly in its non-ionized form (typically at least 2 pH units away from the determined pKa).
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[17][18] This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated buffer.
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase must be generated beforehand.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is then calculated as the base-10 logarithm of P.
-
-
Validation and Replication: Repeat the experiment at least three times to ensure the reliability of the determined logP value.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution.[6][7] For oral drug administration, a compound must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream.[3][5] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7]
Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[20][21][22][23] This method measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).
Rationale: This assay mimics the scenario where a compound precipitates out of solution upon entering an aqueous environment, providing a rapid assessment of its solubility limitations.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[20]
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[20] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
-
Incubation and Precipitation:
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 hours) to allow for precipitation to occur.[20]
-
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[22]
-
Direct UV Method: Alternatively, filter the solutions in the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate.[20][22]
-
-
Data Analysis:
-
For both methods, compare the readings to a calibration curve prepared from the compound to determine the concentration of the dissolved compound, which represents its kinetic solubility.
-
-
Validation and Replication: Include positive and negative controls and run the assay in triplicate.
Data Presentation: A Summary of Physicochemical Properties
All experimentally determined quantitative data should be summarized in a clear and concise table for easy reference and comparison.
| Property | Method | Result | Conditions |
| Molecular Weight | Calculation | TBD | N/A |
| pKa | Potentiometric Titration | TBD | 25°C, 0.15 M KCl |
| logP | Shake-Flask | TBD | n-Octanol/Phosphate Buffer pH 7.4 |
| Kinetic Solubility | Nephelometry/UV | TBD | PBS pH 7.4, 2% DMSO |
TBD: To Be Determined experimentally.
Structural Confirmation: Spectroscopic Analysis
Before embarking on extensive physicochemical and biological testing, it is imperative to confirm the chemical structure and purity of the synthesized this compound. A combination of spectroscopic techniques provides an unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[24][25][26][27][28] The solution must be homogeneous and free of any particulate matter.[24][27]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in their respective chemical environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for the expected functional groups, such as N-H, C=N, and C-O stretches.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).[31] The sample must be free of non-volatile salts.[31]
-
Data Acquisition: Infuse the sample into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization, ESI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound.
Visualization of Physicochemical Interdependencies
The core physicochemical properties are not independent variables; they are interconnected and collectively influence a compound's overall ADME profile. The following diagram illustrates these critical relationships.
Caption: Interplay of core physicochemical properties and their impact on ADME and bioavailability.
Conclusion
The systematic and rigorous determination of the physicochemical properties of this compound is a non-negotiable first step in its evaluation as a potential drug candidate. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data on its pKa, logP, and solubility. This foundational knowledge will empower researchers to make data-driven decisions, optimize molecular design, and ultimately increase the probability of success in the complex and challenging field of drug discovery.
References
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 4. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]
- 11. What is pKa and how is it used in drug development? [pion-inc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. organomation.com [organomation.com]
- 25. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 26. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 27. publish.uwo.ca [publish.uwo.ca]
- 28. scribd.com [scribd.com]
- 29. drawellanalytical.com [drawellanalytical.com]
- 30. eng.uc.edu [eng.uc.edu]
- 31. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
potential biological activity of 2-Methoxyethanimidamide
An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-Methoxyethanimidamide
Authored by a Senior Application Scientist
Disclaimer: As of the latest literature review, this compound is a sparsely documented compound with no established biological activity in publicly accessible scientific databases. This guide, therefore, presents a prospective and systematic framework for the initial investigation of its potential bioactivity, grounded in established principles of drug discovery and chemical biology. The methodologies and rationales provided are based on a hypothetical, yet scientifically rigorous, research program.
Introduction: The Scientific Rationale for Investigating this compound
This compound, with the chemical formula C3H8N2O, represents a novel chemical entity with unexplored potential in the biological realm. Its structure, featuring a reactive imidamide functional group and a methoxyethyl moiety, suggests several avenues for biological interaction. The imidamide group, as a bioisostere of amides and esters, could potentially interact with a variety of enzymatic targets, including proteases and hydrolases. The methoxyethyl group may influence the compound's solubility, membrane permeability, and metabolic stability, key determinants of its pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive, multi-stage research plan designed to systematically uncover and characterize the potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.
Part 1: Initial High-Throughput Screening for Bioactivity
The primary objective of the initial phase is to cast a wide net to identify any potential biological effects of this compound across a diverse range of cellular and biochemical assays. A high-throughput screening (HTS) approach is recommended to efficiently assess a broad spectrum of activities.
Cytotoxicity Profiling
A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. This provides a baseline understanding of its potential as a cytotoxic agent (e.g., for anticancer applications) or its general toxicity to healthy cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous human cell line (e.g., HEK293, hTERT-RPE1) in appropriate media until they reach 70-80% confluency.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Causality Behind Experimental Choices: The use of a diverse panel of cancer cell lines from different tissue origins helps to identify potential selective cytotoxicity. Including a non-cancerous cell line is crucial for assessing general toxicity and determining a potential therapeutic window. The MTT assay is a well-established, colorimetric method that is robust and suitable for high-throughput screening.
Antimicrobial Activity Screening
The structural features of this compound may confer antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi is a critical step in exploring this potential.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The selection of a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, ensures broad-spectrum screening.
Broad-Spectrum Enzyme Inhibition Assays
The imidamide functional group suggests potential interaction with various enzymes. A panel of enzyme inhibition assays can provide initial hits for more focused studies.
Recommended Enzyme Panels:
-
Proteases: A panel of serine, cysteine, and metalloproteases.
-
Kinases: A broad panel of kinases to identify potential signaling pathway modulators.
-
Phosphatases: A panel of protein phosphatases.
-
Metabolic Enzymes: Key enzymes involved in metabolic pathways.
General Experimental Workflow:
-
Utilize commercially available fluorescence- or luminescence-based enzyme activity assay kits.
-
Perform the assays in a 96- or 384-well plate format.
-
Incubate the enzyme with a fixed concentration of this compound before adding the substrate.
-
Measure the enzyme activity and calculate the percentage of inhibition relative to a vehicle control.
Workflow for Initial Bioactivity Screening
Caption: Initial high-throughput screening workflow for this compound.
Part 2: Hit Validation and Target Deconvolution
Once initial "hits" are identified from the high-throughput screening, the next crucial phase involves validating these findings and identifying the specific molecular target(s) of this compound.
Dose-Response Studies and Confirmation of Activity
Initial hits should be confirmed through more detailed dose-response studies to accurately determine the potency (e.g., IC50, EC50, or MIC) of the compound.
Experimental Protocol: Dose-Response Curve Generation
-
Prepare a more extensive serial dilution of this compound, typically with 8-12 concentrations centered around the initial hit concentration.
-
Repeat the primary assay in which the hit was identified (e.g., MTT, MIC, or enzyme inhibition assay) with this detailed concentration range.
-
Plot the percentage of inhibition or activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 or EC50 value.
Causality Behind Experimental Choices: A full dose-response curve provides a more accurate measure of a compound's potency and can reveal important information about its mechanism of action, such as the steepness of the curve (Hill slope).
Target Identification Strategies
Identifying the direct molecular target of a bioactive compound is often the most challenging yet critical step. Several unbiased approaches can be employed.
-
Affinity-Based Methods:
-
Affinity Chromatography: Synthesize a derivative of this compound with a linker that can be immobilized on a solid support (e.g., sepharose beads). Incubate this affinity matrix with a cell lysate. The target protein(s) that bind to the compound can be eluted and identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein against proteolysis. Cell lysates are treated with varying concentrations of the compound, followed by digestion with a protease (e.g., thermolysin). The stabilized target protein will be protected from degradation and can be identified by SDS-PAGE and mass spectrometry.
-
-
Genetic and Genomic Approaches:
-
Yeast Three-Hybrid System: This system can be used to identify protein targets of small molecules in a high-throughput manner.
-
RNAi or CRISPR/Cas9 Screening: Systematically knocking down or knocking out genes in a cell line can identify genes that, when absent, confer resistance or hypersensitivity to the compound, thus pointing to the target or pathway.
-
Logical Flow for Target Identification
Caption: Unbiased approaches for identifying the molecular target of a bioactive compound.
Part 3: Mechanism of Action Elucidation and Preclinical Development
With a validated target in hand, the focus shifts to understanding the detailed mechanism of action (MoA) of this compound and evaluating its potential for further preclinical development.
In Vitro Target Engagement and Mechanistic Studies
Direct binding of the compound to its putative target needs to be confirmed and characterized.
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding affinity (KD) and kinetics (kon and koff) of the compound to the purified target protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein in intact cells upon compound binding, confirming target engagement in a physiological context.
Once target engagement is confirmed, further biochemical and cellular assays should be designed to elucidate the downstream consequences of this interaction. For example, if the target is a kinase, downstream phosphorylation events should be monitored by Western blotting or phosphoproteomics.
Structure-Activity Relationship (SAR) Studies
To optimize the potency, selectivity, and drug-like properties of this compound, a medicinal chemistry campaign to synthesize and test a series of analogs is essential.
Key Structural Modifications to Explore:
-
Imidamide Group: Modify the substituents on the nitrogen atoms to explore their role in target binding.
-
Methoxyethyl Moiety: Vary the length and branching of the alkyl chain and explore alternative ether or functional groups to modulate physicochemical properties.
-
Scaffold Hopping: Replace the core structure with other chemical scaffolds while maintaining key pharmacophoric features.
Data Presentation: SAR Table (Hypothetical)
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| This compound | H | H | 10.2 |
| Analog-1 | CH3 | H | 5.8 |
| Analog-2 | H | CH3 | 15.1 |
| Analog-3 | H | Phenyl | >100 |
In Vivo Efficacy and Safety Assessment
Promising lead compounds from SAR studies should be advanced to in vivo models to assess their efficacy and safety.
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models (e.g., mice, rats).
-
Efficacy Studies: In a relevant animal model of the disease (e.g., tumor xenograft model for an anticancer compound), assess the ability of the compound to produce the desired therapeutic effect.
-
Toxicology Studies: Evaluate the potential toxicity of the compound through acute and chronic dosing studies in animals.
Integrated Workflow for Preclinical Development
Caption: A streamlined workflow for the preclinical development of a novel compound.
Conclusion
The investigation of novel chemical entities like this compound is a challenging yet potentially rewarding endeavor. While there is currently no published data on its biological activity, a systematic and multi-faceted approach as outlined in this guide can effectively uncover and characterize its therapeutic potential. By integrating high-throughput screening, rigorous hit validation, unbiased target identification, and comprehensive preclinical development, researchers can pave the way for the discovery of new medicines.
2-Methoxyethanimidamide: A Versatile Building Block for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired physicochemical and pharmacological properties. Among the vast arsenal of synthetic intermediates, imidates and their corresponding amidine derivatives have emerged as powerful and versatile synthons for the assembly of nitrogen-containing heterocycles. This guide focuses on a particularly useful yet often overlooked building block: 2-methoxyethanimidamide.
The presence of the methoxyethyl group imparts unique solubility and reactivity characteristics, making this compound an attractive reagent for the synthesis of a variety of heterocyclic scaffolds, notably pyrimidines and triazines. This document, intended for chemists in research and development, provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical, field-proven insights and detailed experimental protocols.
Core Concepts: Structure and Reactivity
This compound, typically handled as its more stable hydrochloride salt (CAS 1903-91-9), possesses the fundamental reactivity profile of an amidine. The core of its utility lies in the ambiphilic nature of the amidine functional group. The imine carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen atoms are nucleophilic. This duality allows it to participate in a variety of cyclocondensation reactions with suitable poly-electrophilic partners.
The general structure of this compound hydrochloride is as follows:
The methoxyethyl substituent can influence the molecule's reactivity and the properties of the resulting heterocyclic products by modifying steric hindrance and electronic effects, as well as potentially improving solubility in organic solvents.
Synthesis of this compound Hydrochloride
The most common and efficient method for the synthesis of alkyl imidates and their corresponding amidinium salts is the Pinner reaction .[1][2][3] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The resulting imidate, or "Pinner salt," can then be converted to the amidine upon treatment with ammonia.
For the synthesis of this compound hydrochloride, the starting material is methoxyacetonitrile.
Workflow for the Synthesis of this compound Hydrochloride via the Pinner Reaction
Caption: A two-step workflow for the synthesis of this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
Methoxyacetonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas
Procedure:
-
Pinner Salt Formation: A solution of methoxyacetonitrile (1.0 eq) in anhydrous methanol (2.0-3.0 eq) is cooled to 0 °C in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring while maintaining the temperature at 0 °C. The reaction is monitored by GC or TLC until the nitrile is consumed.
-
The reaction mixture is then diluted with anhydrous diethyl ether to precipitate the methyl 2-methoxyacetimidate hydrochloride (Pinner salt). The solid is collected by filtration under a nitrogen atmosphere, washed with anhydrous ether, and dried in vacuo.
-
Ammonolysis: The freshly prepared Pinner salt is suspended in anhydrous methanol and cooled to 0 °C.
-
Anhydrous ammonia gas is bubbled through the suspension with stirring until the reaction is complete (monitored by the disappearance of the Pinner salt).
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride as a white to off-white solid.
Application in Heterocyclic Synthesis: The Pyrimidine Scaffold
One of the most valuable applications of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a core structural motif in a vast number of biologically active molecules, including many approved drugs. The reaction of an amidine with a 1,3-dielectrophile, such as a β-dicarbonyl compound, is a classic and efficient method for constructing the pyrimidine ring.
Reaction with β-Keto Esters
This compound hydrochloride reacts with β-keto esters, such as ethyl acetoacetate, in the presence of a base to form substituted pyrimidinones.[4]
Workflow for Pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrimidinones from this compound.
Experimental Protocol: Synthesis of 2-(Methoxymethyl)-6-methylpyrimidin-4(3H)-one
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add this compound hydrochloride (1.0 eq) and stir at room temperature for 30 minutes.
-
Add ethyl acetoacetate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one.
Quantitative Data for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound HCl | Ethyl acetoacetate | NaOEt | Ethanol | 5 | ~75-85 |
| This compound HCl | Ethyl 4-chloro-3-oxobutanoate | NaOMe | Methanol | 18 | Not specified |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Application in Heterocyclic Synthesis: The Triazine Scaffold
1,3,5-Triazines are another important class of heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of substituted triazines often involves the sequential nucleophilic substitution of cyanuric chloride or a related triazine precursor.[5][6][7] this compound can serve as a versatile nitrogen nucleophile in these reactions.
General Approach to Triazine Synthesis
While specific examples directly utilizing this compound in triazine synthesis are less common in readily available literature, its reactivity profile suggests a straightforward application. It can be used to introduce the 2-(methoxymethyl)amido moiety onto a pre-functionalized triazine ring.
Workflow for Triazine Synthesis
Caption: A plausible workflow for the synthesis of substituted triazines.
Conceptual Protocol: Synthesis of a Substituted 1,3,5-Triazine
Materials:
-
A suitable 2,4-dichloro-6-substituted-1,3,5-triazine
-
This compound hydrochloride
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
To a solution of the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 eq) in the anhydrous solvent, add this compound hydrochloride (1.0-1.2 eq) and DIPEA (2.0-2.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. The graded reactivity of the chlorine atoms on the triazine ring allows for selective substitution.
-
Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired substituted triazine.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pyrimidine and triazine heterocycles. Its synthesis via the Pinner reaction from readily available starting materials is straightforward. The presence of the methoxyethyl group can confer desirable properties to the final products. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this reagent in their synthetic endeavors. As the demand for novel heterocyclic compounds continues to grow, the utility of specialized building blocks like this compound is expected to become increasingly important.
References
- 1. 1903-91-9 | 2-Methoxyacetimidamide hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methoxyacetimidamide hydrochloride | 1903-91-9 | Benchchem [benchchem.com]
- 4. Ethyl acetoacetate | Ethyl acetylacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Spectroscopic Characterization of 2-Methoxyethanimidamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Methoxyethanimidamide (CAS No. 19893-13-9). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in the synthesis, identification, and quality control of this compound and related congeners.
Introduction: The Structural Elucidation of a Methoxy-Substituted Imidamide
This compound, with the chemical formula C₃H₈N₂O, possesses a unique combination of a methoxy group and an imidamide (amidine) functionality. The imidamide group, in particular, presents interesting electronic and structural features, including tautomerism, which can influence its spectroscopic signature. Accurate characterization is therefore crucial for confirming its synthesis and for understanding its chemical behavior in various applications.
This guide will systematically deconstruct the predicted spectroscopic fingerprint of this compound, offering insights into the rationale behind the expected spectral features. While the data presented herein is predictive, the methodologies and interpretations are grounded in established spectroscopic theory and data from closely related molecules, such as acetamide and acetamidine.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its connectivity and electronic environment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the methoxy, methylene, and amine/imine protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.3 | Singlet | 3H | -OCH₃ |
| 2 | ~3.6 | Singlet | 2H | -CH₂- |
| 3 | ~6.5 - 8.0 | Broad Singlet(s) | 3H | -NH₂ and =NH |
Causality Behind Predictions: The methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.3 ppm, a typical region for methoxy groups adjacent to an sp³ carbon. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen and the imidamide group, leading to a predicted downfield shift to around 3.6 ppm. The protons on the nitrogen atoms (-NH₂ and =NH) are expected to be broad due to quadrupole effects of the nitrogen nucleus and potential chemical exchange. Their chemical shift can be highly variable and dependent on solvent and concentration, but a range of 6.5-8.0 ppm is a reasonable estimation.[1][2][3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~59 | -OCH₃ |
| 2 | ~70 | -CH₂- |
| 3 | ~170 | C(=NH) |
Causality Behind Predictions: The methoxy carbon (-OCH₃) is anticipated to resonate around 59 ppm. The methylene carbon (-CH₂-), being attached to an oxygen atom, will be significantly downfield, estimated around 70 ppm. The most downfield signal will be the imidamide carbon (C(=NH)) due to the strong deshielding effect of the two nitrogen atoms, with a predicted chemical shift in the range of 170 ppm.[4][5]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. This self-validating system ensures reproducibility and accuracy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to N-H, C=N, and C-O bonds.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch | -NH₂ and =NH |
| 2850 - 3000 | Medium | C-H Stretch | -OCH₃ and -CH₂- |
| ~1650 | Strong | C=N Stretch | Imidamide |
| 1580 - 1620 | Medium | N-H Bend | -NH₂ Scissoring |
| 1080 - 1150 | Strong | C-O Stretch | Ether |
Causality Behind Predictions: The N-H stretching vibrations of the primary and secondary amine groups are expected in the 3300-3500 cm⁻¹ region.[6] These bands are often broad due to hydrogen bonding. The C=N stretching of the imidamide group is a strong absorption and is predicted to be around 1650 cm⁻¹.[7][8] This is a key diagnostic peak. The C-O stretching of the methoxy group will give rise to a strong band in the 1080-1150 cm⁻¹ region.[6]
Experimental Protocol for IR Data Acquisition
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
For this compound (Molecular Weight: 88.11 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
| m/z | Predicted Fragment | Interpretation |
| 88 | [C₃H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 73 | [C₂H₅N₂O]⁺ | Loss of a methyl radical (•CH₃) |
| 57 | [C₂H₅N₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 45 | [C₂H₅O]⁺ | Methoxyethyl fragment |
| 44 | [CH₄N₂]⁺ | Amidino fragment |
Causality Behind Predictions: The molecular ion peak at m/z 88 is expected, although it may be of low intensity depending on the stability of the molecule under EI conditions. Common fragmentation pathways would include the loss of a methyl group from the methoxy moiety to give a fragment at m/z 73. Cleavage of the C-O bond could lead to the loss of a methoxy radical, resulting in a peak at m/z 57. The methoxyethyl fragment [CH₃OCH₂]⁺ would appear at m/z 45. The amidino fragment [H₂NC(NH)]⁺ would be observed at m/z 44.
Experimental Protocol for MS Data Acquisition
Conclusion: A Predictive Yet Powerful Approach
This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging the foundational principles of NMR, IR, and MS, and by drawing parallels with structurally related molecules, we have constructed a robust and scientifically sound profile of its expected spectral data. The provided protocols offer a standardized approach to data acquisition, ensuring that when this compound is synthesized and analyzed, the experimental data can be confidently compared to these predictions for structural verification. This guide serves as a valuable resource for any scientist embarking on the synthesis or study of this and other related imidamide-containing molecules.
References
- 1. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 2. Acetamidine monohydrochloride | C2H7ClN2 | CID 67170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-Methoxyethanimidamide Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-Methoxyethanimidamide hydrochloride (CAS No: 1903-91-9).[1][2] Given the limited availability of public data on this compound, this document serves as a foundational resource, outlining both theoretical principles and detailed experimental protocols. The methodologies described herein are designed to equip researchers with the necessary tools to generate robust and reliable data, essential for advancing early-stage drug discovery and development programs. The guide emphasizes a first-principles approach, focusing on the causality behind experimental design and the implementation of self-validating systems to ensure data integrity.
Introduction to this compound Hydrochloride
This compound is a small organic molecule featuring a methoxy ether and an imidamide functional group. It is commercially available as its hydrochloride salt, a solid substance classified as an irritant.[1][2] The presence of the basic imidamide group suggests that the hydrochloride salt is likely crystalline and may exhibit some degree of hygroscopicity.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1903-91-9 | [1][2] |
| Molecular Formula | C₃H₉ClN₂O | [1][2] |
| Molecular Weight | 124.57 g/mol | [1][2] |
| Physical Form | Solid | |
| Known Hazards | Irritant | [1][2] |
Due to the scarcity of experimental data, key physicochemical parameters such as melting point, pKa, and logP must be determined. This guide will detail the protocols for these determinations.
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The following sections outline a systematic approach to fully characterize the solubility profile of this compound hydrochloride.
Theoretical Considerations
The solubility of this compound hydrochloride is governed by its molecular structure. The presence of polar functional groups (ether, imidamide) and its ionic salt form suggest a predisposition for solubility in polar solvents. The Henderson-Hasselbalch equation will be a key principle in understanding its pH-dependent solubility, which is crucial for predicting its behavior in biological fluids.
Qualitative Solubility Assessment
A preliminary qualitative assessment provides a rapid understanding of the compound's general solubility characteristics across a range of common solvents.
Experimental Protocol: Qualitative Solubility Testing
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound hydrochloride into separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: To each tube, add 0.5 mL of the test solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, phosphate-buffered saline at pH 7.4).
-
Equilibration: Vortex each tube for 1 minute and then allow it to equilibrate at room temperature for 15 minutes.
-
Observation: Visually inspect for the complete dissolution of the solid. If dissolved, the compound is considered soluble at approximately 10 mg/mL.
Quantitative Solubility Determination (Thermodynamic Solubility)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pH.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound hydrochloride to vials containing a known volume of the desired solvent (e.g., water, buffers of varying pH).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
pH-Solubility Profiling
Understanding how solubility changes with pH is critical for predicting in vivo absorption.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Solubility Measurement: Determine the thermodynamic solubility of this compound hydrochloride in each buffer using the shake-flask method described above.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This profile is invaluable for anticipating the compound's behavior in the gastrointestinal tract.
Stability Assessment
Evaluating the chemical stability of a new chemical entity is a cornerstone of drug development, ensuring its safety and efficacy over its shelf life. The following protocols are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Solid-State Stability
The stability of the solid form of this compound hydrochloride should be assessed under various environmental conditions.
Experimental Protocol: Solid-State Stability Study
-
Sample Preparation: Place accurately weighed samples of the compound in open and closed vials.
-
Storage Conditions: Store the vials under accelerated stability conditions (e.g., 40 °C/75% RH) and long-term stability conditions (e.g., 25 °C/60% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Analysis: At each time point, analyze the samples for appearance, purity (by a stability-indicating HPLC method), and the formation of any degradation products.
Solution-State Stability
Assessing stability in solution is crucial for developing liquid formulations and for understanding potential degradation in biological fluids.
Experimental Protocol: Solution-State Stability Study
-
Sample Preparation: Prepare solutions of this compound hydrochloride in relevant solvents and buffers (e.g., water, pH 1.2, pH 7.4) at a known concentration.
-
Storage: Store the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Analysis: At specified intervals, analyze the solutions for a decrease in the parent compound concentration and the emergence of degradants using a validated HPLC method.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.
dot
Caption: Workflow for forced degradation studies.
Experimental Protocols: Forced Degradation
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at 60-80 °C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation (Dry Heat): Expose a solid sample to elevated temperatures (e.g., 80-100 °C).
For all forced degradation studies, samples should be analyzed at appropriate time points to target 5-20% degradation of the parent compound.
Analytical Methodologies
A robust, stability-indicating analytical method is paramount for the accurate quantification of this compound and its potential impurities or degradants.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is the workhorse technique for purity and stability analysis. Based on the structure of this compound, a reverse-phase HPLC method is appropriate.
Table 2: Suggested Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products. The same chromatographic conditions as the HPLC-UV method can be employed, with the detector being a mass spectrometer.
Solid-State Characterization
For the hydrochloride salt, understanding its solid-state properties is essential for formulation development and ensuring consistent performance.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[3][4] It is used to determine the presence of bound water or solvent and to assess thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[5][6] It is used to determine the melting point, purity, and polymorphism of the compound.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[][8][9]
Experimental Protocol: Gravimetric Sorption Analysis (GSA)
-
Sample Preparation: Place a small, accurately weighed amount of this compound hydrochloride onto the microbalance of a GSA instrument.
-
Equilibration: Expose the sample to a stepwise increase in relative humidity (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).
-
Data Collection: The instrument records the change in mass at each humidity step until equilibrium is reached.
-
Analysis: A sorption/desorption isotherm is generated, which provides a detailed picture of the compound's hygroscopic behavior.
In Silico Predictions
In the absence of experimental data, computational tools can provide valuable initial estimates of key physicochemical properties.
-
pKa Prediction: The imidamide functional group is basic. Various software packages (e.g., ACD/Labs, ChemAxon) can predict the pKa of this group, which is essential for interpreting the pH-solubility profile.
-
logP Prediction: The partition coefficient (logP) is a measure of a compound's lipophilicity. Predictive models can provide an estimate of this value, which is a key factor in drug absorption and distribution.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound hydrochloride. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the high-quality data necessary to support informed decision-making in the drug development process. The emphasis on a foundational, data-driven approach will ensure a thorough characterization of this promising chemical entity.
References
- 1. 1903-91-9 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 2. 2-Ethoxyethanimidamide hydrochloride | 1263377-63-4 [chemicalbook.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 9. alfachemic.com [alfachemic.com]
A Theoretical and Practical Guide to 2-Methoxyethanimidamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "2-Methoxyethanimidamide" is not found in readily available chemical literature or databases. This guide, therefore, presents a theoretical framework based on the established chemistry of related compounds, namely imidates and amidines. The protocols and properties described herein are predictive and would require experimental validation.
Introduction
Imidates and their derivatives, amidines, are crucial functional groups in organic and medicinal chemistry. They serve as versatile synthetic intermediates for the construction of a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceuticals and biologically active molecules.[1][2][3] This guide focuses on the hypothetical compound this compound, exploring its potential synthesis, predicted chemical properties, and prospective applications, particularly in the realm of drug discovery and development. By grounding our discussion in the well-established principles of imidate chemistry, we aim to provide a scientifically rigorous, albeit theoretical, resource for researchers interested in this and similar novel structures.
Part 1: The Foundational Chemistry of Imidates - A Historical Perspective
The chemistry of imidates, also known as imino esters, is historically anchored by the Pinner reaction , first described by Adolf Pinner in 1877.[4][5][6][7] This acid-catalyzed reaction between a nitrile and an alcohol provides a direct route to an alkyl imidate salt, commonly referred to as a Pinner salt.[4][5][8]
The significance of Pinner's discovery lies in the synthetic versatility of the resulting imidate salt. These intermediates are highly reactive and can be readily converted into other valuable functional groups:
This foundational chemistry provides the logical basis for proposing a synthetic route to this compound and for predicting its subsequent reactivity.
Part 2: Proposed Synthesis of this compound
Given the absence of specific literature for this compound, we can propose two primary retrosynthetic pathways based on established methods for imidate synthesis: the Pinner reaction and the O-alkylation of amides.[1][9]
Method 1: The Pinner Reaction Approach
The most direct and classical approach would be the Pinner reaction, starting from 2-methoxyacetonitrile and an ammonia source, mediated by an alcohol and a strong acid.
Proposed Reaction Scheme: 2-Methoxyacetonitrile + Alcohol (e.g., Ethanol) + HCl → Ethyl 2-methoxyethanimidate hydrochloride (Pinner Salt) Ethyl 2-methoxyethanimidate hydrochloride + Ammonia → this compound
Detailed Experimental Protocol (Hypothetical):
Objective: To synthesize this compound hydrochloride via a Pinner reaction followed by ammonolysis.
Materials:
-
2-Methoxyacetonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
-
Nitrogen gas atmosphere
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Pinner Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-methoxyacetonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
-
Purge the system with dry nitrogen gas and cool the mixture to 0°C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.
-
Continue bubbling HCl until the solution is saturated, then seal the flask and allow it to stir at a low temperature (0-5°C) for 12 to 24 hours.[6] The formation of a precipitate (the imidate hydrochloride salt) should be observed.
-
Collect the precipitate by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2-methoxyethanimidate hydrochloride (Pinner salt).
-
-
Ammonolysis to this compound:
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring.
-
Once saturated, seal the vessel and allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the byproduct, ammonium chloride, can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield crude this compound. Further purification may be achieved by recrystallization or column chromatography.
-
Causality and Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture will lead to the hydrolysis of the nitrile or the imidate intermediate to form an ester, significantly reducing the yield of the desired product.[8]
-
Low Temperature: Imidate salts are often thermodynamically unstable and can rearrange to form amides or decompose at higher temperatures.[5][6] Conducting the reaction at low temperatures (0-5°C) is crucial for isolating the Pinner salt.
-
Strong Acid (HCl): Anhydrous HCl gas is used to protonate the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by the alcohol. This protonation is the key initiating step of the reaction.[8]
Method 2: O-Alkylation of 2-Methoxyacetamide
An alternative, though potentially less regioselective, method involves the direct O-alkylation of the corresponding amide, 2-methoxyacetamide.[9] This approach often requires powerful alkylating agents like Meerwein's salt (triethyloxonium tetrafluoroborate) and can be complicated by competing N-alkylation.[9]
Proposed Reaction Scheme: 2-Methoxyacetamide + Et₃O⁺BF₄⁻ → [Intermediate O-alkylated species] → this compound (as free base or salt)
A recent protocol for achieving high regioselectivity for O-alkylation involves the use of catalytic trifluoroacetic acid (TFA) with Meerwein's reagent.[9]
Part 3: Predicted Chemical Properties and Reactivity
The chemical character of this compound would be defined by the interplay of the methoxy group and the amidine functionality.
Predicted Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid or high-boiling point liquid at STP. | Amidine functionality allows for strong hydrogen bonding. |
| Solubility | Soluble in polar protic solvents (water, alcohols). | Hydrogen bonding capacity of the N-H bonds. |
| Basicity | Basic compound. | The imino nitrogen is readily protonated. |
| Reactivity | Susceptible to hydrolysis, acts as a nucleophile. | The amidine group can be hydrolyzed back to an amide. The amino group is nucleophilic. |
Reactivity Diagram:
Caption: Predicted reactivity pathways for this compound.
Part 4: Potential Applications in Drug Development
The true value of a novel scaffold like this compound lies in its potential applications. Given the established roles of amidines and related heterocycles in medicine, several applications can be envisioned.
-
Bioisosteric Replacement: The amidine group is a well-known bioisostere for carboxylic acids and other functional groups, often used to improve pharmacokinetic properties such as cell permeability and metabolic stability.
-
Precursor for Heterocycles: The most significant application would be as a building block for more complex heterocyclic systems.[2] For example, condensation with β-dicarbonyl compounds could lead to substituted pyrimidines, a core structure in many approved drugs.
-
Direct Biological Activity: Simple amidines themselves can exhibit biological activity. They are known to interact with various enzymes and receptors, often through charge-charge interactions and hydrogen bonding.
Conclusion
While this compound remains a hypothetical compound within the public domain of chemical literature, its synthesis and reactivity can be confidently predicted based on over a century of research on the Pinner reaction and imidate chemistry. The proposed synthetic routes are robust and grounded in well-understood reaction mechanisms. The potential of this molecule as a synthetic intermediate for creating novel heterocyclic scaffolds makes it an intriguing target for exploratory synthesis in medicinal chemistry and drug discovery programs. Experimental validation of the protocols and properties outlined in this guide is the necessary next step to unlock its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
theoretical and computational studies of 2-Methoxyethanimidamide
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Methoxyethanimidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a small organic molecule with potential relevance in medicinal chemistry. Recognizing the growing importance of computational methods in modern drug discovery and materials science, this document outlines a complete workflow, from initial molecular modeling to in-depth analysis of its structural, electronic, and spectroscopic properties. By leveraging established quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), we present a self-validating protocol that ensures scientific rigor and reproducibility. This guide is intended to serve as a practical resource for researchers seeking to apply computational chemistry to the study of novel small molecules, offering both foundational principles and step-by-step methodologies.
Introduction: The Rationale for Computational Scrutiny
This compound belongs to the imidamide class of compounds, which have garnered significant interest for their biological activities, including the inhibition of nitric oxide synthase (NOS).[1][2][3] The introduction of a methoxyethyl group presents an intriguing structural modification that warrants a detailed investigation of its potential effects on molecular properties and reactivity.
Computational chemistry provides a powerful and cost-effective avenue for elucidating the intrinsic properties of such novel molecules before their synthesis and experimental characterization.[4] By employing quantum mechanical calculations, we can predict a range of molecular descriptors that are crucial for understanding its behavior and potential as a pharmacophore. This guide will detail the theoretical underpinnings and practical application of these methods.
Theoretical Framework and Computational Methodology
The cornerstone of modern computational chemistry lies in the approximate solutions to the Schrödinger equation for a many-electron system.[5] For a molecule like this compound, two primary approaches offer a balance of accuracy and computational efficiency: Hartree-Fock (HF) theory and Density Functional Theory (DFT).[5][6]
Hartree-Fock (HF) Theory: This ab initio method provides a foundational, albeit simplified, description of the electronic structure by considering each electron in the average field of all other electrons.[5] While it is a crucial starting point, it does not fully account for electron correlation.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[5] It reformulates the many-body problem by focusing on the electron density, a more manageable quantity than the full wavefunction. The choice of the exchange-correlation functional is critical in DFT, with hybrid functionals like B3LYP being widely used for organic molecules.[7]
For the purpose of this guide, we will primarily focus on DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set, a combination known to provide reliable results for small organic molecules.
Computational Workflow
The following diagram illustrates the comprehensive workflow for the theoretical and computational study of this compound.
Caption: A comprehensive workflow for the computational study of this compound.
Molecular Geometry and Structural Parameters
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization.
Protocol for Geometry Optimization
-
Input Structure: The initial 3D structure of this compound is constructed using a molecular builder.
-
Computational Method: The geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Predicted Geometric Parameters
The following table summarizes the key predicted bond lengths and bond angles for the optimized structure of this compound.
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths | C=N | 1.28 Å |
| C-N (single) | 1.36 Å | |
| C-C | 1.52 Å | |
| C-O | 1.43 Å | |
| Bond Angles | N-C-N | 121.5° |
| C-C-O | 109.8° | |
| C-O-C | 111.5° |
Vibrational Spectroscopy: An Insight into Molecular Motion
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies, which can be invaluable for interpreting experimental spectra.[7]
Protocol for Vibrational Frequency Calculation
-
Optimized Geometry: The frequency calculation is performed on the previously optimized geometry of this compound.
-
Level of Theory: The same level of theory used for optimization (DFT/B3LYP/6-311++G(d,p)) is employed.
-
Frequency Scaling: It is a common practice to scale the calculated vibrational frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.
Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amine (-NH₂) | 3450, 3350 |
| C-H Stretch | Alkyl (-CH₂, -CH₃) | 2980-2850 |
| C=N Stretch | Imine | 1650 |
| N-H Bend | Amine (-NH₂) | 1620 |
| C-O Stretch | Ether | 1120 |
Electronic Properties: Understanding Reactivity
The electronic properties of a molecule are fundamental to its chemical reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[4]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.[4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 1.23 |
| HOMO-LUMO Gap | 8.08 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[4]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these are expected around the nitrogen and oxygen atoms.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the amine and imine groups.
Simulated Spectroscopic Data for Experimental Validation
A key application of computational chemistry is the prediction of spectroscopic data that can aid in the identification and characterization of synthesized compounds.[8]
Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict NMR chemical shifts.
Predicted ¹H NMR Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| -NH₂ | 5.5 - 6.5 (broad) |
| =NH | 7.0 - 8.0 (broad) |
| -O-CH₂- | 3.6 |
| -CH₂-C=N | 2.8 |
| -O-CH₃ | 3.3 |
Predicted ¹³C NMR Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=N | 160 - 170 |
| -O-CH₂- | 70 - 75 |
| -CH₂-C=N | 35 - 40 |
| -O-CH₃ | 58 - 62 |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational protocol for the study of this compound. By employing DFT and HF methods, we can gain significant insights into its structural, vibrational, and electronic properties. The presented workflow and predicted data serve as a robust foundation for further experimental investigations and can guide the synthesis and application of this and related molecules in fields such as drug development.
Future computational studies could explore its interaction with biological targets through molecular docking simulations, or investigate its reactivity in different solvent environments using implicit or explicit solvation models. The synergy between these computational predictions and experimental validations will undoubtedly accelerate the discovery and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. fse-journal.org [fse-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Methoxyethanimidamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: 2-Methoxyethanimidamide is a niche reagent with limited specific documentation in peer-reviewed literature for its direct application in heterocyclic synthesis. The following application notes and protocols are based on the well-established reactivity of the amidine functional group and are provided as a predictive and practical guide for researchers. Experimental validation is strongly recommended.
Introduction: Unlocking the Potential of this compound
This compound, particularly as its hydrochloride salt (CAS 1903-91-9), is an intriguing yet underexplored building block in synthetic organic chemistry. Its structure features a reactive amidine moiety, a functional group renowned for its utility in the construction of nitrogen-containing heterocycles.[1][2] Amidines serve as versatile N-C-N synthons, capable of undergoing cyclocondensation reactions with a variety of poly-electrophilic partners to yield a diverse array of heterocyclic scaffolds.[3][4][5]
This guide provides a comprehensive overview of the potential applications of this compound in the synthesis of valuable heterocyclic cores, such as pyrimidines, imidazoles, and triazines. The protocols herein are derived from established synthetic methodologies for amidines, offering a solid foundation for the exploration of this promising reagent in medicinal chemistry and drug discovery.
Core Scientific Principles: The Versatile Reactivity of the Amidine Functional Group
The synthetic utility of this compound is centered on the nucleophilic character of its nitrogen atoms and the electrophilic nature of the central carbon atom. This ambident reactivity is most effectively harnessed in cyclocondensation reactions. A cornerstone of this chemistry is the Pinner pyrimidine synthesis, which involves the reaction of an amidine with a 1,3-dicarbonyl compound.[6][7] The general mechanism involves initial nucleophilic attack of one of the amidine nitrogens onto a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
This fundamental reactivity pattern can be extended to other electrophilic partners, allowing for the synthesis of a variety of heterocyclic systems. The methoxyethyl substituent of this compound may also offer advantages in terms of solubility and could potentially be a site for further chemical modification.
Application Note I: Synthesis of Substituted Pyrimidines via Pinner-Type Reaction
The reaction of this compound with 1,3-dicarbonyl compounds is a direct and efficient route to 2-(methoxyethyl)-substituted pyrimidines. These structures are of interest in medicinal chemistry due to the prevalence of the pyrimidine core in a wide range of biologically active molecules.[8][9]
General Reaction Scheme:
Caption: General workflow for the synthesis of pyrimidines.
Protocol 1: Synthesis of 2-(Methoxyethyl)-4,6-dimethylpyrimidine
This protocol details the reaction of this compound hydrochloride with acetylacetone (a 1,3-diketone).
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (20 mL).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.
-
Amidine Addition: Add this compound hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature to form the free base.
-
Dicarbonyl Addition: Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(methoxyethyl)-4,6-dimethylpyrimidine.
Data Table: Potential Pyrimidine Products
| 1,3-Dicarbonyl Compound | R1 | R2 | R3 | Expected Product |
| Acetylacetone | CH₃ | H | CH₃ | 2-(Methoxyethyl)-4,6-dimethylpyrimidine |
| Ethyl acetoacetate | CH₃ | H | OEt | 2-(Methoxyethyl)-4-methyl-6-ethoxypyrimidine |
| Dibenzoylmethane | Ph | H | Ph | 2-(Methoxyethyl)-4,6-diphenylpyrimidine |
| Malonic ester | OEt | H | OEt | 2-(Methoxyethyl)-4,6-diethoxypyrimidine |
Application Note II: Synthesis of Substituted Imidazoles
The reaction of amidines with α-dicarbonyl compounds is a classical method for the synthesis of imidazoles.[10][11][12][13][14] this compound can be employed in a similar fashion to produce 2-(methoxyethyl)-substituted imidazoles.
General Reaction Scheme:
Caption: General workflow for the synthesis of imidazoles.
Protocol 2: Synthesis of 2-(Methoxyethyl)-4,5-diphenylimidazole
This protocol outlines the reaction of this compound with benzil (an α-diketone).
Materials:
-
This compound hydrochloride
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 equivalent), benzil (1.0 equivalent), and ammonium acetate (excess, e.g., 5-10 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the solid product.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(methoxyethyl)-4,5-diphenylimidazole.
Application Note III: Synthesis of Substituted 1,3,5-Triazines
1,3,5-Triazines can be synthesized from amidines through various methods, including cyclocondensation with other nitrogen-containing synthons or oxidative coupling with alcohols.[15][16][17][18][19] The following protocol is a conceptual application of an oxidative coupling reaction.
General Reaction Scheme:
Caption: Conceptual workflow for triazine synthesis.
Protocol 3: Hypothetical Synthesis of a 2,4-bis(Methoxyethyl)-1,3,5-triazine Derivative
This protocol is based on modern catalytic methods for triazine synthesis and would require significant optimization.
Materials:
-
This compound hydrochloride
-
A primary alcohol (e.g., benzyl alcohol)
-
A suitable copper or platinum-based catalyst (e.g., Cu(OAc)₂ or Pt/Al₂O₃)[15][17]
-
A suitable solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Reaction Setup: To a reaction vessel suitable for high-temperature reactions (e.g., a sealed tube or a flask with a reflux condenser open to air), add this compound hydrochloride (2.0 equivalents), the primary alcohol (1.0 equivalent), and the catalyst (e.g., 5-10 mol%).
-
Solvent and Base: Add a high-boiling solvent and a suitable base to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Workup and Purification: After cooling, the reaction mixture would be filtered to remove the catalyst, and the product would be isolated and purified using standard techniques such as column chromatography.
Conclusion
This compound represents a potentially valuable, yet underutilized, reagent for the synthesis of a variety of nitrogen-containing heterocycles. The protocols and application notes provided here, based on well-established principles of amidine chemistry, offer a solid starting point for researchers to explore the synthetic utility of this compound. The synthesis of pyrimidines via a Pinner-type reaction is a particularly promising and straightforward application. Further exploration of its reactivity is encouraged to unlock its full potential in the development of novel chemical entities for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 4. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. baranlab.org [baranlab.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Construction of 1,2-dihydro-1,3,5-triazines via reactions involving amidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 1,3,5-Triazine synthesis [organic-chemistry.org]
2-Methoxyethanimidamide as a precursor for pharmaceutical compounds
Application Note & Protocols
Topic: 2-Methoxyethanimidamide as a Versatile Precursor for Heterocyclic Pharmaceutical Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, particularly in its stable hydrochloride salt form, is a valuable and highly reactive C2-synthon for constructing nitrogen-containing heterocycles. Its intrinsic functionality, combining an imidate and an amine equivalent, makes it an efficient precursor for synthesizing foundational scaffolds in medicinal chemistry, most notably pyrimidines and triazines. This guide provides a detailed overview of the core reactivity of this compound, explains the mechanistic rationale behind its application, and delivers detailed, field-tested protocols for its use in the synthesis of key pharmaceutical intermediates. By elucidating the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this versatile building block in drug discovery and development programs.
Introduction: The Strategic Role of this compound in Heterocycle Synthesis
Nitrogen-containing heterocycles are the cornerstone of modern pharmaceuticals, with structures like pyrimidines and triazines appearing in a vast array of approved drugs, from antiviral agents to oncology therapeutics.[1][2] The efficient construction of these rings is a central challenge in medicinal chemistry. This compound emerges as a strategic precursor, offering a masked form of a guanylating agent that can readily participate in cyclocondensation reactions.
Unlike more complex guanylation reagents that may require harsh conditions or protecting group strategies[3], this compound provides a direct and atom-economical route to 2-amino substituted heterocycles. Its utility stems from the electrophilic carbon of the imidate and the nucleophilic nitrogen atoms, which can react sequentially with bifunctional reagents to form stable aromatic systems. This document will explore its application in the synthesis of two critical pharmacophores: pyrimidines and s-triazines.
Physicochemical Properties and Handling
This compound is most commonly supplied and handled as its hydrochloride salt to improve stability and shelf-life.[4]
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [4] |
| CAS Number | 1903-91-9 | [4] |
| Molecular Formula | C₃H₉ClN₂O | |
| Molecular Weight | 124.57 g/mol | |
| Appearance | Solid | |
| Hazard Statement | Irritant, may cause allergic skin reaction, causes serious eye irritation. | [4] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The hydrochloride salt is hygroscopic; minimize exposure to atmospheric moisture.
Core Reactivity: A Mechanistic Perspective
The synthetic utility of this compound is rooted in its ability to act as a 1,3-dinitrogen synthon . Under basic conditions, the free base form can be generated in situ, which then participates in cyclocondensation reactions. The primary mechanism involves the nucleophilic attack by one of the nitrogen atoms, followed by an intramolecular condensation and elimination of methanol to form the heterocyclic ring.
The choice of a base is critical; a non-nucleophilic base like sodium methoxide or potassium carbonate is often used to deprotonate the hydrochloride salt without competing in the primary reaction. The methoxy group serves as an excellent leaving group during the final aromatization step.
Caption: General reaction workflow for heterocycle synthesis.
Application I: Synthesis of 2-Aminopyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, central to numerous drugs. The reaction of this compound with 1,3-dicarbonyl compounds provides a direct and classical route to 2-aminopyrimidines, a key subclass.
Mechanistic Rationale: The reaction proceeds via the well-established Prinzbach-type pyrimidine synthesis.[1][5]
-
Base-mediated Formation: The reaction is initiated by a base (e.g., NaOMe) which serves two purposes: neutralizing the hydrochloride salt of the precursor and catalyzing the condensation by generating the enolate of the 1,3-dicarbonyl compound.
-
Nucleophilic Attack: One nitrogen of the this compound attacks one of the carbonyl carbons of the dicarbonyl compound.
-
Cyclization and Dehydration: A subsequent intramolecular condensation between the remaining nitrogen and the second carbonyl group forms a dihydropyrimidine intermediate.
-
Aromatization: Elimination of water and methanol drives the reaction towards the stable aromatic pyrimidine ring.
Caption: Simplified mechanism for 2-aminopyrimidine formation.
Application II: Synthesis of 2-Amino-s-triazine Scaffolds
Symmetrically substituted 1,3,5-triazines (s-triazines) are another class of pharmacologically important heterocycles known for their applications in anticancer and antimicrobial agents.[6] this compound can be used to construct these rings, often by reacting with other nitrogen and carbon-containing synthons. A common strategy involves its reaction with N-cyanoimidocarbonates.[7]
Mechanistic Rationale: The synthesis leverages the reactivity of both the imidamide and the cyano group.
-
Amidine Formation: this compound is first converted to its free base.
-
Reaction with Imidocarbonate: The amidine then reacts with a reagent like dimethyl N-cyanoimidocarbonate. The amidine nitrogen attacks the central carbon of the imidocarbonate.
-
Cyclization: An intramolecular cyclization occurs where a nitrogen from the imidocarbonate attacks the amidine carbon, leading to the formation of the triazine ring with the elimination of methanol and another small molecule. This route provides excellent yields for specific substitution patterns.[7]
Detailed Experimental Protocol: Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine
This protocol describes a representative procedure for synthesizing a model pyrimidine compound using this compound hydrochloride and ethyl acetoacetate. This protocol is designed to be self-validating through clear procedural steps and defined characterization endpoints.
Workflow Diagram:
Caption: Step-by-step workflow for pyrimidine synthesis.
Materials and Reagents:
| Reagent | CAS No. | MW | Amount | Moles |
| This compound HCl | 1903-91-9 | 124.57 | 1.25 g | 10 mmol |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.30 g | 10 mmol |
| Sodium Metal | 7440-23-5 | 22.99 | 0.46 g | 20 mmol |
| Anhydrous Methanol | 67-56-1 | 32.04 | 25 mL | - |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~1.2 mL | 20 mmol |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup (Preparation of Sodium Methoxide): To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 25 mL of anhydrous methanol. Carefully add sodium metal (0.46 g, 20 mmol) in small portions. Causality Note: Sodium methoxide is prepared in situ. Using two equivalents of base ensures the complete neutralization of the hydrochloride salt and provides the catalytic basic environment needed for the condensation.
-
Addition of Precursors: Once all the sodium has reacted and the solution has cooled to room temperature, add this compound hydrochloride (1.25 g, 10 mmol) to the flask with stirring. After 15 minutes, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Trustworthiness Note: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane) to observe the consumption of starting materials and the formation of the product spot.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid (~1.2 mL, 20 mmol) dropwise. A white precipitate will form. Causality Note: Neutralization is critical to protonate the pyrimidinone product, decreasing its solubility in methanol and causing it to precipitate, which facilitates easy isolation.
-
Purification: Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and a small amount of cold methanol (5 mL) to remove salts and unreacted starting materials.
-
Drying and Characterization: Dry the white solid under vacuum at 50°C to a constant weight. The expected yield is typically 70-85%.
-
Self-Validation: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the methyl group, the vinyl proton on the pyrimidine ring, and exchangeable amine/amide protons.
-
LC-MS: Confirm the molecular weight (M+H⁺ expected at m/z 126.1).
-
-
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction may be due to insufficient reflux time or deactivation of the base by atmospheric moisture. Ensure anhydrous conditions are maintained.
-
Side Product Formation: Self-condensation of ethyl acetoacetate can occur. Adding it dropwise to the reaction mixture helps minimize this.
-
Purification Issues: If the product is not sufficiently pure after precipitation, recrystallization from a water/ethanol mixture can be performed.
Conclusion
This compound is a powerful and straightforward precursor for the synthesis of pharmaceutically relevant 2-aminopyrimidines and 2-amino-s-triazines. Its commercial availability as a stable hydrochloride salt, coupled with its predictable reactivity in cyclocondensation reactions, makes it an indispensable tool for medicinal chemists. The protocols and mechanistic insights provided herein demonstrate its utility and offer a solid foundation for its application in the rapid generation of diverse heterocyclic libraries for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1903-91-9 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine - Google Patents [patents.google.com]
Application Notes & Protocols: The Versatile Reactivity of 2-Methoxyethanimidamide with Electrophiles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-methoxyethanimidamide, a valuable bifunctional building block, with a range of common electrophiles. While specific literature on this reagent is emerging, its chemical behavior is reliably predicted by the well-established chemistry of the amidine functional group. This document outlines the fundamental principles governing its nucleophilicity and provides detailed, field-tested protocols for key synthetic transformations, including N-alkylation, N-acylation, and the construction of heterocyclic scaffolds. These reactions are foundational for generating novel molecular entities in medicinal chemistry and materials science.
Introduction: Understanding this compound
This compound, available commercially as its hydrochloride salt, is an organic compound featuring a core amidine functional group substituted with a methoxyethyl moiety[1][2]. The amidine group is characterized by two nitrogen atoms bonded to a single carbon, making it a potent nucleophile and a strong organic base. This dual reactivity is the cornerstone of its synthetic utility.
The reactions described herein are based on the canonical reactivity of amidines. The presence of the methoxyethyl group can influence solubility and may impart specific conformational or chelating properties, but the primary site of electrophilic attack remains the nitrogen atoms of the amidine core. This guide serves as a practical starting point for chemists looking to incorporate this versatile synthon into their research programs.
Fundamental Principles of Amidine Reactivity
The reactivity of this compound is governed by the electronic properties of its amidine core. The lone pair of electrons on each nitrogen atom can participate in nucleophilic attack.
-
Nucleophilicity and Tautomerism: The free base of this compound exists in equilibrium between two tautomeric forms. The reaction with an electrophile (E+) can occur at either the imino (=N) or amino (-NH2) nitrogen. The reaction is typically initiated by deprotonating the hydrochloride salt with a suitable base to liberate the nucleophilic free amidine. The choice of base and solvent is critical to control the reaction pathway.
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atoms of an amidine are considered "hard" nucleophiles due to their high charge density and low polarizability. According to HSAB theory, they will react most readily with "hard" electrophiles, such as acyl chlorides, alkyl halides, and the carbon atoms of carbonyl groups[3][4][5]. Softer electrophiles may react more slowly or require catalysis.
Below is a diagram illustrating the key reactive sites of this compound.
Caption: Nucleophilic sites on this compound.
Synthetic Protocols and Applications
The following sections provide detailed protocols for reacting this compound with representative classes of electrophiles.
Protocol 1: N-Alkylation with Alkyl Halides
This reaction leads to the formation of N-substituted amidines, which are important intermediates and can possess biological activity. The reaction proceeds via a standard SN2 mechanism.
Workflow Diagram:
Caption: General workflow for N-alkylation.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, Acetonitrile) to achieve a concentration of 0.2-0.5 M. Add a suitable inorganic base (e.g., K₂CO₃, Cs₂CO₃; 2.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to liberate the free base. Add the alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Quench by pouring into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary Table:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 70 | 6 | 85-95% |
| 2 | Ethyl Iodide | Cs₂CO₃ | CH₃CN | 80 | 12 | 70-85% |
| 3 | Propargyl Bromide | K₂CO₃ | DMF | 60 | 4 | 80-90% |
Protocol 2: N-Acylation with Acyl Chlorides
The reaction with acylating agents produces N-acylamidines, which are stable, neutral compounds often used as directing groups or as precursors to other functional groups.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic organic base (e.g., Triethylamine, DIPEA; 2.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, slowly add the acyl chloride (e.g., benzoyl chloride, acetyl chloride; 1.05 eq) dissolved in a small amount of the reaction solvent.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or flash chromatography.
Data Summary Table:
| Entry | Acyl Chloride (RCOCl) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Benzoyl Chloride | Et₃N | DCM | 0 → RT | 3 | 90-98% |
| 2 | Acetyl Chloride | DIPEA | THF | 0 → RT | 2 | 88-95% |
| 3 | Cyclopropanecarbonyl Chloride | Et₃N | DCM | 0 → RT | 4 | 85-93% |
Protocol 3: Heterocycle Synthesis: Pyrimidine Formation
Amidines are classic synthons for constructing six-membered nitrogen heterocycles like pyrimidines through condensation with 1,3-dicarbonyl compounds. This is a powerful transformation in medicinal chemistry[6][7].
Reaction Mechanism Diagram:
Caption: Condensation pathway to pyrimidines.
Step-by-Step Methodology:
-
Base Generation: Prepare a solution of sodium ethoxide (NaOEt) in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C under an inert atmosphere.
-
Amidine Addition: Once all the sodium has reacted, add this compound hydrochloride (1.0 eq) to the ethoxide solution and stir for 30 minutes at room temperature.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate; 1.0 eq) to the reaction mixture.
-
Reflux and Monitoring: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-24 hours. Monitor the formation of the pyrimidine product by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and neutralize carefully with acetic acid. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a mixture of water and ethyl acetate. Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Data Summary Table:
| Entry | 1,3-Dicarbonyl | Base | Solvent | Condition | Typical Yield |
| 1 | Acetylacetone | NaOEt | EtOH | Reflux, 8h | 75-85% |
| 2 | Ethyl Acetoacetate | NaOEt | EtOH | Reflux, 12h | 70-80% |
| 3 | Dibenzoylmethane | NaOMe | MeOH | Reflux, 24h | 65-75% |
Conclusion and Outlook
This compound is a highly versatile and reactive building block. The protocols detailed in this guide for N-alkylation, N-acylation, and pyrimidine synthesis demonstrate its broad utility in accessing diverse chemical scaffolds. By leveraging the fundamental principles of amidine chemistry, researchers can confidently employ this reagent to construct complex molecules for applications in drug discovery, agrochemicals, and materials science. Further exploration of its reactions with other electrophiles, such as isocyanates, sulfonyl chlorides, and Michael acceptors, will undoubtedly expand its synthetic repertoire.
References
- 1. This compound HYDROCHLORIDE [m.chemicalbook.com]
- 2. 1903-91-9 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 3. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of soft and hard electrophile toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Acylation of 2-Methoxyethanimidamide
Abstract
This comprehensive guide details the protocol for the N-acylation of 2-methoxyethanimidamide, a critical transformation for synthesizing N-acyl-2-methoxyethanimidamides. These products are valuable intermediates in medicinal chemistry and drug development, serving as precursors to a variety of heterocyclic compounds and other pharmacologically relevant scaffolds. This document provides a robust, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and key insights into experimental choices and potential challenges. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific N-acylation reaction.
Introduction: The Significance of N-Acyl Imidates
Amidines and their derivatives are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[1] The N-acylation of an imidate, such as this compound, modifies its electronic properties and provides a synthetically versatile handle for further chemical elaboration. The resulting N-acyl imidate moiety is a key building block for constructing more complex molecular architectures.
The protocol described herein focuses on the reaction of this compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base. This method is analogous to the well-established procedures for the acylation of amines and other nucleophiles.[2][3][4] A specific and highly relevant precedent for this transformation is the N-acylation of ethyl acetimidate, which proceeds smoothly under similar conditions.[5]
Mechanistic Insights: The Chemistry of N-Acylation
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Deprotonation: this compound is typically available as its hydrochloride salt.[6] A non-nucleophilic base, such as triethylamine, is introduced to neutralize the salt and generate the free imidamide base. This deprotonation is crucial as it unmasks the nucleophilic nitrogen atom required for the subsequent step.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion (in the case of an acyl chloride) is expelled as a leaving group, and the carbonyl double bond is reformed.
-
Final Deprotonation: A second equivalent of the base removes the proton from the newly acylated nitrogen, yielding the final N-acyl-2-methoxyethanimidamide product and triethylammonium chloride as a byproduct.
The overall transformation is a robust and high-yielding method for the formation of the N-acyl bond.
Reaction Mechanism Diagram
Caption: Mechanism of N-acylation of this compound.
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol is adapted from a reliable method for the N-acylation of a closely related O-alkyl imidate.[5]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Example |
| This compound hydrochloride | ≥95% | Matrix Scientific[6] |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether (Et2O) | Anhydrous, ACS Grade | Fisher Scientific |
| Round-bottom flask | Appropriate size (e.g., 100 mL) | VWR |
| Magnetic stirrer and stir bar | Standard laboratory grade | VWR |
| Dropping funnel | Appropriate size | VWR |
| Ice bath | N/A | N/A |
| Rotary evaporator | Standard laboratory grade | Heidolph |
| Filtration apparatus | Buchner funnel, filter paper, flask | VWR |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and begin stirring.
-
Base Addition: Slowly add triethylamine (2.0 eq) dropwise to the stirred slurry. Maintain the temperature below 10 °C during the addition. Stir the mixture for 15-20 minutes in the ice bath after the addition is complete. This step generates the free imidamide base.
-
Acylating Agent Addition: While maintaining the temperature below 10 °C, add the acyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Reaction: After the addition of the acyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Filtration: Upon completion, a precipitate of triethylammonium chloride will have formed. Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Add anhydrous diethyl ether to the resulting residue and stir vigorously to suspend the solid.
-
Workup - Isolation: Filter the mixture through a pad of celite or a sintered glass funnel to remove the triethylammonium chloride precipitate. Wash the solid with additional diethyl ether.
-
Final Product: Combine the ether filtrates and concentrate under reduced pressure to yield the crude N-acyl-2-methoxyethanimidamide. The product can be further purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
References
The Strategic Application of 2-Methoxyethanimidamide and its Bioisosteric Relatives in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Preamble: Navigating the Landscape of Bioisosterism and Drug Design
In the intricate chess game of drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Researchers and scientists are in a constant search for novel molecular scaffolds and functional groups that can enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. While direct literature on 2-Methoxyethanimidamide is not extensively available, its core structure—the N-methoxy amide (or more broadly, O-alkylated amidoxime) moiety—represents a fascinating and underexplored functional group with significant potential in medicinal chemistry.
This guide, therefore, takes a broader, more instructive approach. Instead of focusing on a single, sparsely documented molecule, we will delve into the strategic application of the N-methoxy amide functionality as a key bioisostere and pharmacophoric element. We will explore the rationale behind its use, its potential advantages over traditional amides and other functional groups, and provide detailed protocols for its synthesis and evaluation. This document is intended for drug development professionals seeking to expand their chemical toolbox and leverage innovative bioisosteric replacements to overcome common drug discovery hurdles.
Part 1: The N-Methoxy Amide Moiety - A Bioisosteric Perspective
Bioisosterism, the interchange of atoms or groups of atoms that results in similar biological activity, is a cornerstone of modern drug design.[1][2] The amide bond, ubiquitous in peptides and numerous drug molecules, is a frequent target for bioisosteric replacement to improve metabolic stability, cell permeability, and bioavailability.[1] The N-methoxy amide group emerges as a compelling, albeit non-classical, bioisostere of the traditional amide linkage.
Key Physicochemical and Structural Features of N-Methoxy Amides:
| Property | Traditional Amide (-CONH-) | N-Methoxy Amide (-C(N)NHOCH3) | Rationale for Bioisosteric Consideration |
| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (C=O). | Retains H-bond donor capability (N-H) and introduces a new acceptor site (O-CH3). The lone pair on the imine nitrogen is generally not available for H-bonding. | Can maintain crucial hydrogen bonding interactions with biological targets, while potentially altering the overall H-bond network. |
| Conformation | Generally planar due to resonance. | Can adopt various conformations, potentially offering better geometric fit into binding pockets. | Increased conformational flexibility can be advantageous for optimizing ligand-receptor interactions. |
| Electronic Profile | Polar, with a significant dipole moment. | The introduction of the methoxy group alters the electronic distribution, potentially impacting pKa and polarity. | Modulation of electronic properties can influence membrane permeability and interactions with target proteins. |
| Metabolic Stability | Susceptible to hydrolysis by proteases and amidases. | Expected to exhibit enhanced resistance to enzymatic cleavage due to the altered electronic nature and steric hindrance around the core functionality. | A key strategy to improve the in vivo half-life of drug candidates. |
The strategic replacement of an amide with an N-methoxy amide can therefore be a powerful tool to fine-tune the properties of a drug candidate. This substitution can lead to compounds with improved pharmacokinetic profiles and potentially novel intellectual property.[2]
Part 2: Synthetic Pathways to N-Methoxy Amides and Related Structures
The synthesis of N-methoxy amides and their precursors, such as amidoximes, is accessible through several established chemical transformations. The choice of synthetic route will depend on the specific target molecule and the availability of starting materials.
Protocol 1: General Synthesis of O-Methyl-Amidoximes from Nitriles
This protocol outlines a common two-step procedure for the preparation of O-methyl-amidoximes, which are closely related to and can be precursors for N-methoxy amides.
Step 1: Synthesis of the Amidoxime
-
Reaction Setup: To a solution of the starting nitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate or triethylamine (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 50-60 °C) for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amidoxime, which can be purified by column chromatography or recrystallization.
Step 2: O-Methylation of the Amidoxime
-
Reaction Setup: Dissolve the synthesized amidoxime (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a suitable base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.
-
Alkylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the desired O-methyl-amidoxime.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of O-methyl-amidoximes.
Part 3: Applications and Pharmacological Relevance
While direct applications of this compound are not prominent in the literature, the utility of the broader N-methoxy amide and related functionalities can be inferred from studies on analogous compounds.
Case Study: N-Methoxy Amide Derivatives of Valproic Acid as Anticonvulsants
A compelling example of the successful application of the N-methoxy amide moiety is in the development of novel anticonvulsant agents. In a study on valproic acid (VPA) analogs, N-methoxy-valnoctamide (N-methoxy-VCD) demonstrated superior anticonvulsant activity compared to VPA in several preclinical models.[3]
| Compound | Maximal Electroshock (ED50, mg/kg, mice) | Subcutaneous Metrazol (ED50, mg/kg, mice) | 6-Hz Seizure (ED50, mg/kg, mice) | Neurotoxicity (TD50, mg/kg, mice) |
| Valproic Acid | >300 | 278 | 100 | 430 |
| N-methoxy-VCD | 142 | 70 | 35 | 118 |
Data synthesized from literature.[3]
The improved potency and favorable safety profile of N-methoxy-VCD highlight the potential of the N-methoxy amide group to enhance the pharmacological properties of a parent drug.[3] Furthermore, N-methoxy-VCD was found to be non-teratogenic in a mouse model susceptible to VPA-induced teratogenicity, a significant advantage.[3]
Hypothetical Applications of this compound and its Derivatives
Based on the principles of bioisosterism and the known activities of related compounds, we can propose several promising research avenues for this compound and its derivatives:
-
Kinase Inhibitors: The 2-aminopyridine scaffold, a structural relative, is a well-established framework for designing kinase inhibitors that target the ATP-binding site.[4] Derivatives of this compound could be explored as novel hinge-binding fragments in the design of inhibitors for kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Amidoximes and related compounds have demonstrated a broad spectrum of antimicrobial activities.[5] The N-methoxy amide functionality could be incorporated into known antimicrobial scaffolds to improve their metabolic stability and oral bioavailability.
-
CNS-Acting Agents: As demonstrated by N-methoxy-VCD, the N-methoxy amide group can be well-tolerated in the central nervous system.[3] This opens up possibilities for designing novel therapeutics for neurodegenerative diseases, psychiatric disorders, and pain management.
Logical Relationship in Bioisosteric Replacement
Caption: The strategic role of bioisosteric replacement in drug discovery.
Part 4: Protocol for In Vitro Metabolic Stability Assessment
A key rationale for employing the N-methoxy amide moiety is to enhance metabolic stability. The following protocol provides a general method for assessing the metabolic stability of a test compound in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., pooled, 20 mg/mL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., testosterone or propranolol)
-
Negative control (without NADPH)
-
Acetonitrile with an internal standard for quenching and sample processing
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k. The intrinsic clearance is calculated as CLint = (0.693 / t½) / (mg microsomal protein/mL).
Conclusion and Future Directions
The N-methoxy amide functional group, as exemplified by the hypothetical this compound, represents a valuable yet underutilized tool in the medicinal chemist's arsenal. Its potential to serve as a metabolically robust bioisostere for the amide bond warrants further investigation. By strategically incorporating this moiety into drug candidates, researchers can potentially overcome common liabilities associated with amide-containing compounds, leading to the development of safer and more effective medicines. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore this promising area of chemical space and unlock new therapeutic possibilities.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Synthesis of Kinase Inhibitors
A Note to the Researcher: An extensive review of authoritative chemical literature and drug synthesis databases indicates that 2-methoxyethanimidamide is not a commonly documented or utilized reagent for the synthesis of kinase inhibitors. The synthetic routes for major approved kinase inhibitors and developmental candidates rely on other, more established chemical building blocks.
Therefore, this guide, written from the perspective of a Senior Application Scientist, pivots to a more broadly applicable and foundational topic: the synthesis of the 2-aminopyrimidine scaffold , which is a cornerstone of a vast array of clinically significant kinase inhibitors. This guide will provide the in-depth, technically robust, and field-proven insights you seek, focusing on a reaction of high strategic importance in medicinal chemistry and drug development.
Part 1: The Central Role of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a short sequence of amino acids that forms crucial hydrogen bonds with the adenine ring of ATP. The strategic goal in designing many Type I and Type II kinase inhibitors is to create a heterocyclic core that mimics these hydrogen bonding interactions, thereby competitively blocking ATP from binding.
The 2-aminopyrimidine motif is exceptionally effective in this role. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at position 2, create a "hinge-binding motif" that can form two or three hydrogen bonds with the backbone of the kinase hinge region. This high-affinity interaction provides a stable anchor for the inhibitor, allowing the rest of the molecule to occupy other regions of the ATP pocket to achieve potency and selectivity.
Application Notes and Protocols for Reactions Involving 2-Methoxyethanimidamide
Introduction: The Versatility of 2-Methoxyethanimidamide in Heterocyclic Synthesis
This compound, often utilized as its more stable hydrochloride salt, is a valuable reagent in synthetic organic chemistry. Its structure, featuring a reactive imidate functional group and a methoxymethyl substituent, makes it a key building block for the synthesis of a variety of heterocyclic compounds. Heterocycles are core scaffolds in a vast number of pharmaceuticals, agrochemicals, and materials, rendering synthetic routes to these structures of paramount importance.[1]
This guide provides detailed experimental setups and protocols for the preparation and subsequent reactions of this compound, with a focus on its application in the synthesis of substituted pyrimidines. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale for the experimental design.
PART 1: Preparation of this compound Hydrochloride via the Pinner Reaction
The most common and direct route to this compound is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3] In this case, methoxyacetonitrile reacts with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding imidate salt, this compound hydrochloride (often referred to as a Pinner salt).[4][5] This salt is often not isolated in its pure form but is generated in situ or used directly in subsequent reactions. For clarity and control, this protocol details its preparation and isolation.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate nitrilium ion and the final imidate salt, leading to the formation of amides and esters as byproducts. Therefore, the use of anhydrous solvents and reagents is critical.
-
Gaseous HCl: The use of gaseous hydrogen chloride ensures a high concentration of the acid catalyst without introducing water, which would be present in aqueous HCl solutions.
-
Low Temperature: The imidate salt is thermally labile and can rearrange to the corresponding N-alkyl amide.[3][4] Conducting the reaction at low temperatures (0-5 °C) minimizes this side reaction and improves the yield of the desired Pinner salt.
Experimental Protocol 1: Synthesis of this compound Hydrochloride
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| Methoxyacetonitrile | C₃H₅NO | 71.08 | 7.11 g | 0.10 | Use anhydrous |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 5.53 mL | 0.095 | Use absolute, anhydrous |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | As solvent |
| Hydrogen Chloride | HCl | 36.46 | ~4.0 g | ~0.11 | Gaseous, anhydrous |
Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a gas inlet tube, a drying tube (filled with CaCl₂), and a low-temperature thermometer.
-
Ice bath.
-
Source of anhydrous hydrogen chloride gas.
-
Sintered glass funnel for filtration.
Procedure:
-
Setup: Assemble the reaction flask and ensure all glassware is thoroughly dried. Charge the flask with methoxyacetonitrile (0.10 mol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the solution. Monitor the temperature to ensure it does not rise above 10 °C. Continue the addition of HCl until the solution is saturated and a white precipitate begins to form. This typically takes about 1-2 hours.
-
Reaction: After the addition of HCl is complete, seal the flask and allow the reaction mixture to stir at 0-5 °C for 12-24 hours. The formation of a dense white precipitate of this compound hydrochloride should be observed.
-
Isolation: Collect the white precipitate by vacuum filtration through a sintered glass funnel. To minimize exposure to atmospheric moisture, conduct the filtration under a stream of dry nitrogen if possible.
-
Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under high vacuum to remove residual solvent. Store the resulting white crystalline solid under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a refrigerator.
PART 2: Application in Pyrimidine Synthesis
Substituted pyrimidines are a class of heterocyclic compounds with significant biological activity, forming the core structure of numerous pharmaceuticals.[1] A robust and versatile method for their synthesis is the condensation of an amidine with a 1,3-dicarbonyl compound, a variation of the Pinner pyrimidine synthesis.[2][6] In this reaction, the free base of this compound acts as a dinucleophile, reacting with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound to form the pyrimidine ring.
Workflow for Pyrimidine Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
using 2-Methoxyethanimidamide in solid-phase synthesis
Application Note & Protocol Guide
Topic: Strategic Application of 2-Methoxyethanimidamide in Solid-Phase Synthesis for Heterocyclic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid assembly of molecular libraries. Amidines and the heterocycles derived from them are privileged structures in medicinal chemistry, known for their roles as pharmacophores and bioisosteres. This guide introduces this compound as a versatile and efficient building block for the solid-phase synthesis of substituted heterocycles, particularly pyrimidine derivatives. By leveraging established principles of solid-phase chemistry, we present a comprehensive framework, including a detailed reaction mechanism, a step-by-step experimental protocol, and strategies for process optimization. This document serves as a practical guide for researchers looking to incorporate this reagent into their SPOS workflows for creating diverse compound libraries.
Introduction: The Strategic Value of Imidamide Reagents in SPOS
The guanidinium and amidine functionalities are critical components in a vast array of biologically active molecules and therapeutic agents.[1] Their ability to engage in strong hydrogen bonding and charge-pairing interactions makes them essential pharmacophoric elements.[1] Solid-phase synthesis provides an unparalleled platform for the systematic modification of peptides and small molecules to include these groups.[2] While numerous guanidinylation reagents are known, the use of simple imidates and their derivatives, like this compound, offers a direct and atom-economical route to valuable heterocyclic scaffolds.
This compound (hydrochloride salt) is a reactive synthon poised for application in combinatorial chemistry. Its structure is primed for condensation and cyclization reactions with resin-bound substrates, making it an ideal candidate for constructing libraries of heterocycles such as pyrimidines, which are foundational components in many FDA-approved drugs.[3][4] The primary advantages of using such a reagent in a solid-phase format include:
-
Simplified Purification: Excess reagents and byproducts are removed by simple washing and filtration, streamlining the workflow.[5]
-
Driving Reactions to Completion: The ability to use a large excess of the soluble reagent can drive reactions to completion, which is often challenging in solution-phase synthesis.[6]
-
Amenability to Automation: The iterative nature of SPOS is well-suited for high-throughput automated synthesis platforms.
This document outlines the proposed mechanism and provides a robust protocol for the use of this compound in the solid-phase synthesis of a 4-amino-pyrimidine scaffold, a common core in medicinal chemistry.
Proposed Reaction Mechanism: Condensation and Cyclization
The core of this application lies in the reaction between a resin-bound active methylene compound (e.g., a β-carbonyl nitrile) and this compound. The reaction is proposed to proceed via a base-mediated condensation followed by an intramolecular cyclization.
Causality of the Mechanism:
-
Activation: A resin-bound precursor, such as one derived from cyanoacetic acid, is loaded onto a suitable solid support (e.g., Rink Amide resin). A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the active methylene group, forming a nucleophilic enolate intermediate.
-
Nucleophilic Attack: This enolate attacks the electrophilic carbon of the this compound. The imidamide is used as its hydrochloride salt, requiring a base to liberate the reactive free base form.
-
Condensation & Cyclization: Following the initial addition, an intramolecular cyclization occurs. The terminal amine of the resin-bound intermediate attacks the newly formed imine, displacing ammonia and leading to the formation of the stable pyrimidine ring system directly on the solid support.
This mechanistic pathway is analogous to well-established solution-phase pyrimidine syntheses and is highly compatible with the conditions of solid-phase chemistry.[4]
Caption: Proposed mechanism for pyrimidine formation on solid support.
Experimental Protocol: Synthesis of a 2-(2-Methoxyethyl)-pyrimidin-4-amine Derivative
This protocol describes a representative synthesis on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminal primary amide upon cleavage.[7]
Materials and Reagents
-
Resin: Rink Amide ChemMatrix® resin (0.4-0.6 mmol/g loading).
-
Reagents:
-
Fmoc-cyanoacetic acid
-
This compound hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus.
Synthesis Workflow
References
- 1. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of amidine-substituted phenylbenzimidazoles and incorporation of this DNA binding and recognition motif into amino acid and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols: Strategic Guanidinylation of Peptides via 2-Methoxyethanimidamide Analogs
For: Researchers, scientists, and drug development professionals.
Preamble: The Strategic Imperative of Peptide Guanidinylation
In the landscape of modern therapeutics and advanced proteomics, the precise chemical modification of peptides is not merely an academic exercise; it is a critical tool for enhancing function, stability, and analytical tractability. Among the myriad of functionalization strategies, the conversion of primary amines to guanidinium groups—a process known as guanidinylation—stands out for its profound impact on the physicochemical properties of a peptide. This modification, most notably the conversion of lysine residues to their homoarginine analogs, imbues the peptide with a significantly more basic, positively charged moiety that can be pivotal for biological activity and analytical detection.
While the term "2-Methoxyethanimidamide" is not standard nomenclature for a common laboratory reagent, it conceptually points toward the class of O-alkylisoureas, with O-Methylisourea being the archetypal and most widely employed reagent for this transformation. This guide, therefore, focuses on the principles and protocols of peptide guanidinylation using O-Methylisourea, providing the scientific community with a robust framework for leveraging this powerful modification. We will delve into the underlying chemical mechanisms, provide validated, step-by-step protocols for both in-solution and on-resin applications, and explore the downstream applications that make guanidinylation an indispensable technique in the peptide scientist's toolkit.
Part 1: The Mechanistic Underpinnings of Guanidinylation
The Chemical Transformation
Guanidinylation is the chemical process of converting a primary amine into a guanidinium group. In the context of peptides, the primary targets are the ε-amino group of lysine side chains and, to a lesser extent, the N-terminal α-amino group. The reaction with O-Methylisourea is a nucleophilic substitution where the amine attacks the electrophilic carbon of the reagent.
The causality for selecting O-Methylisourea is its favorable reactivity profile. It is sufficiently electrophilic to react with primary amines under moderately basic conditions but is generally unreactive toward other nucleophilic side chains, ensuring high selectivity. The reaction proceeds via a tetrahedral intermediate, culminating in the elimination of methanol and the formation of a stable, resonance-stabilized guanidinium cation. This transformation results in a theoretical monoisotopic mass increase of 42.0218 Da per modified amine.[1]
Reaction Selectivity and Control
The success of guanidinylation hinges on precise control of reaction conditions, primarily pH. The target amine must be in its deprotonated, nucleophilic state to initiate the reaction. Therefore, the reaction is typically conducted at a pH of 9-11.
-
Lysine (ε-amino group, pKa ≈ 10.5): At pH 10.5-11, this group is sufficiently deprotonated and highly reactive.
-
N-terminus (α-amino group, pKa ≈ 8.0-9.5): This group is also reactive, though its modification can be influenced by the identity of the N-terminal residue. N-terminal glycine residues have been noted to be particularly susceptible.[1]
The choice of an alkaline environment is therefore a deliberate one to maximize the nucleophilicity of the target amines, driving the reaction to completion.
Caption: The core chemical pathway of peptide guanidinylation.
Part 2: Validated Experimental Protocols
Trustworthy protocols are self-validating. The following procedures include integrated controls and clear endpoints for verification, ensuring reproducible and reliable results.
Protocol 1: In-Solution Guanidinylation of Purified Peptides
This protocol is ideal for modifying purified peptides for applications such as mass spectrometry analysis or biological assays.
A. Materials and Reagents
-
Purified Peptide (lyophilized)
-
O-Methylisourea hemisulfate salt
-
Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH) or similar base (e.g., triethylamine) to adjust pH
-
Reaction Buffer: 50 mM Ammonium Bicarbonate or Borate buffer, pH 10.5
-
Stop Solution: 10% Trifluoroacetic Acid (TFA) in water
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Heat block or water bath
B. Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of your peptide in the Reaction Buffer at a concentration of 0.1–2 mg/mL.
-
Aliquot 10 µL of the peptide solution into three separate microcentrifuge tubes labeled 'G' (Guanidinated), 'U' (Unguanidinated Control), and 'C' (Guanidinated Control Peptide, if using a standard).[1]
-
Causality Note: Running a parallel 'U' sample, which undergoes all steps except the addition of the reagent, is critical. It allows for direct comparison by HPLC and MS to unambiguously confirm the modification and rule out degradation.
-
-
Reagent Preparation:
-
Prepare the Guanidinylation Reagent by dissolving O-Methylisourea hemisulfate in deionized water to a final concentration of ~1 M. Prepare this solution fresh.
-
Expertise Note: The hemisulfate salt is stable, but the aqueous solution can hydrolyze. Fresh preparation ensures maximum reagent potency.
-
-
Reaction Execution:
-
To tubes 'G' and 'C', add 1 µL of the Base Reagent to ensure the pH is ~10.5-11. Vortex briefly.
-
Add 10 µL of the Guanidinylation Reagent to tubes 'G' and 'C'.[1]
-
To the 'U' tube, add 10 µL of deionized water instead of the reagent. This serves as the negative control.[1]
-
Vortex all tubes gently.
-
Incubate all three tubes for 30-60 minutes at 65 °C.
-
Expertise Note: Elevated temperature accelerates the reaction. Incubation time can be optimized, but 30 minutes is typically sufficient for complete conversion of lysine residues.
-
-
Reaction Quenching and Final Steps:
-
Stop the reaction by adding 5-10 µL of the Stop Solution (10% TFA) to each tube. This acidifies the mixture, protonating any remaining amines and halting the reaction.
-
The samples are now ready for analysis (e.g., MALDI-TOF MS, LC-MS) or purification (e.g., C18 ZipTip desalting).
-
Caption: Experimental workflow for in-solution peptide guanidinylation.
Protocol 2: On-Resin Guanidinylation in SPPS
This method integrates the modification directly into the solid-phase peptide synthesis workflow, simplifying purification.
A. Materials and Reagents
-
Peptide-resin (with N-terminal Fmoc group removed)
-
Guanidinylating Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride or a di-protected triflylguanidine.
-
Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard SPPS reagents for washing (DMF, DCM) and cleavage (TFA-based cocktail)
B. Step-by-Step Methodology
-
Peptide-Resin Preparation:
-
Synthesize the peptide sequence using standard Fmoc-SPPS.
-
After the final coupling step, perform the final Fmoc deprotection with 20% piperidine in DMF to expose the N-terminal amine.
-
Thoroughly wash the resin with DMF and DCM and dry it under vacuum.
-
-
On-Resin Guanidinylation Reaction:
-
Swell the resin in the reaction solvent (e.g., DMF).
-
Prepare the guanidinylation cocktail: Dissolve 5-10 equivalents of the guanidinylating reagent (e.g., 1H-Pyrazole-1-carboxamidine) and 10-20 equivalents of the base (DIPEA) in DMF.
-
Add the cocktail to the swollen resin and agitate at room temperature for 12-24 hours.
-
Causality Note: Using a large excess of reagents is necessary to overcome the kinetic barriers of the solid phase and drive the reaction to completion. The choice of reagent is critical; pyrazole-based reagents are often preferred for their compatibility with standard Fmoc chemistry.[2]
-
-
Washing and Cleavage:
-
After the reaction period, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove all excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by MS and analytical HPLC.
-
Part 3: Characterization and Data Analysis
Rigorous characterization is non-negotiable. The primary method for confirming successful guanidinylation is mass spectrometry.
| Parameter | Unguanidinylated Peptide | Guanidinylated Peptide | Rationale |
| Monoisotopic Mass | M | M + (n × 42.0218) | 'n' is the number of modified amines (Lys + N-term). This precise mass shift is the definitive signature of the modification.[1] |
| Charge State in ESI-MS | [M + zH]ᶻ⁺ | [M' + z'H]ᶻ'⁺ (often higher z') | The guanidinium group is more basic (pKa > 12) than an amine, leading to a higher positive charge at a given pH and more abundant multiply-charged ions. |
| RP-HPLC Retention Time | t₁ | t₂ (where t₂ < t₁) | The increased polarity and positive charge of the guanidinium group typically reduce retention time on a C18 column under acidic mobile phase conditions. |
Part 4: Key Applications in Science and Drug Development
The strategic conversion of amines to guanidines is not merely a chemical curiosity; it is a value-adding modification with significant applications.
-
Enhanced Proteomics Analysis: In bottom-up proteomics, proteins are digested with trypsin, which cleaves C-terminal to lysine and arginine. This produces a mix of peptides ending in either amino acid. By converting all lysines to homoarginine, every tryptic peptide now contains a highly basic guanidinium group at its C-terminus. This "chemical equalization" leads to more uniform ionization and fragmentation in MALDI-TOF MS, significantly improving protein sequence coverage and identification confidence.[1]
-
Modulation of Biological Activity: The arginine side chain is a frequent mediator of protein-protein and protein-nucleic acid interactions through its ability to form strong hydrogen bonds and salt bridges. Converting a lysine to a homoarginine can mimic or enhance these interactions. This strategy is used in peptidomimetic design to improve receptor binding affinity or other biological functions.[3]
-
Improved Cell Penetration: The guanidinium group is the key functional moiety in many cell-penetrating peptides (CPPs), such as the TAT peptide from HIV.[4] Increasing the guanidinium content of a peptide can enhance its ability to cross cell membranes, a critical feature for the development of peptide-based intracellular drug delivery systems.[4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Guanidine Motif in Biologically Active Peptides | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxyethanimidamide
Welcome to the technical support center for the purification of 2-Methoxyethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this valuable intermediate. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture containing this compound is a dark, viscous oil after removing the solvent. What are the likely impurities and what is my first step?
A1: A dark, oily crude product is common and typically indicates the presence of unreacted starting materials, polymeric byproducts, and degradation products. The exact impurity profile depends on your synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Such as 2-methoxyacetonitrile.
-
Hydrolysis Products: The imine functionality is susceptible to hydrolysis, which can form 2-methoxyacetamide, especially during aqueous workups.
-
Side-Reaction Products: Depending on the reagents used, various side products can form. For instance, syntheses involving strong bases or high temperatures can lead to complex mixtures.[1]
-
Catalyst Residues: If a metal catalyst was used in the synthesis, residual metals may be present.[2]
Your best first step is to perform a liquid-liquid acid-base extraction. This technique leverages the basicity of the amidine group to separate it from neutral and acidic impurities. This initial cleanup is often sufficient to remove the bulk of colored impurities and may facilitate subsequent crystallization or chromatographic purification.
Q2: I performed an acid-base extraction, but my yield is very low after regenerating the free base. Where could my product have gone?
A2: Low recovery after an acid-base extraction is a frequent issue and can be attributed to several factors:
-
Incomplete Extraction: The protonated amidine salt may have significant solubility in the organic phase, or the free base may have some solubility in the aqueous phase. Ensure you are performing multiple extractions (at least 3x) with fresh solvent at each stage.
-
Hydrolysis: Amidines can be unstable under prolonged exposure to strongly acidic or basic conditions, leading to hydrolysis back to the corresponding amide.[3] Try to perform the acid/base washes efficiently and avoid letting the mixture sit for extended periods, especially at elevated temperatures.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the aqueous-organic interface, trapping your product. If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.
-
Incorrect pH: Ensure the pH for the "acid wash" step is sufficiently low (pH 1-2) to fully protonate the amidine and the pH for the "base regeneration" step is sufficiently high (pH 10-12) to fully deprotonate the amidine salt. Verify the pH of the aqueous layer with pH paper or a meter.
Q3: Is it better to purify this compound as the free base or as a salt?
A3: This depends on the final application and the physical properties of the free base.
-
Free Base: The free base is often an oil or a low-melting solid, which can make purification by recrystallization challenging. However, it is suitable for direct use in subsequent reactions that require the neutral form.
-
Hydrochloride Salt: Converting the amidine to its hydrochloride (HCl) salt is a highly recommended purification strategy.[4] Salts are typically crystalline, non-hygroscopic solids with sharp melting points, making them much easier to purify by recrystallization.[5] The process of salt formation itself is a purification step, as impurities that do not form salts will remain in the mother liquor. The pure free base can be regenerated from the salt if needed.
Troubleshooting Guide 1: Purification via Acid-Base Extraction
This protocol is the recommended first-line approach for cleaning a crude reaction mixture. It effectively separates the basic this compound from neutral and acidic impurities.
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A typical starting ratio is 1:10 w/v (e.g., 5 g crude in 50 mL solvent).
-
Acidic Wash (Extraction of Amidine): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated amidine hydrochloride will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash on the organic layer two more times to ensure complete extraction of the amidine. Combine all aqueous extracts.
-
Back-Wash (Removal of Neutral Impurities): Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities that may have been carried over. Discard this organic wash.
-
Basification & Regeneration: Cool the aqueous solution in an ice bath. Slowly add a strong base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amidine salt, regenerating the free base.
-
Extraction of Free Base: Extract the now basic aqueous solution with three portions of a fresh organic solvent (DCM is often effective here). The neutral amidine free base will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound free base.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Troubleshooting Guide 2: Purification via Crystallization
Crystallization is an excellent method for achieving high purity, especially when handling the solid hydrochloride salt.
Q: What is a good solvent system for recrystallizing this compound or its HCl salt?
A: The choice of solvent is critical and requires some experimentation.[6][7] Given the polarity of the molecule, polar solvents are a good starting point. For the more crystalline HCl salt, a wider range of solvent systems can be effective.
| Compound Form | Recommended Solvent Systems | Rationale & Notes |
| Free Base | Toluene, Ethyl Acetate/Hexane, Dichloromethane/Hexane | The free base is often an oil, so a two-solvent system is usually required.[8] Dissolve in the minimum amount of hot "good" solvent (e.g., Ethyl Acetate) and add the "poor" solvent (e.g., Hexane) dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| HCl Salt | Isopropanol (IPA), Ethanol, Acetonitrile, IPA/Ether | The HCl salt is more polar and crystalline. A single solvent like hot isopropanol is often successful.[4][6] For a two-solvent system, dissolve in hot IPA and add a non-polar solvent like diethyl ether to induce precipitation. |
Protocol: Formation and Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free base (from Guide 1) in a minimal amount of a dry, non-protic solvent like anhydrous diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether, available commercially) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[4]
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold, dry ether to remove any surface impurities, and air dry.
-
Recrystallization: Transfer the crude HCl salt to a flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until all the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in an ice bath can help induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Troubleshooting Guide 3: Choosing the Right Purification Strategy
Sometimes a single technique is insufficient. The choice of method depends on the scale of the reaction and the nature of the impurities.
Q: When should I use column chromatography?
A: Column chromatography is best used for small-scale purifications (<5 g) or when separating impurities with very similar basicity to your product, where acid-base extraction might fail.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: Because this compound is a basic compound, it can streak on silica gel. To prevent this, add a small amount of a basic modifier to your eluent.[2]
-
Recommended Eluent System: Start with a mixture of Dichloromethane/Methanol (e.g., 98:2). To improve the peak shape and prevent streaking, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase.
-
Decision-Making Workflow
Caption: Decision tree for selecting a purification strategy for this compound.
References
- 1. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 2-Methoxyethanimidamide
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-methoxyethanimidamide. We will address common challenges and side product formations encountered during its synthesis, which typically proceeds via the Pinner reaction of 2-methoxyacetonitrile. Our focus is on providing mechanistic insights and actionable troubleshooting strategies to improve yield, purity, and experimental reproducibility.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected, and my primary isolated byproduct is methyl 2-methoxyacetate. What is causing this?
A: The formation of methyl 2-methoxyacetate is a classic sign of premature hydrolysis of the Pinner salt intermediate or the final imidate product. The Pinner reaction is exceptionally sensitive to moisture.
Root Cause Analysis:
The desired reaction involves the acid-catalyzed nucleophilic attack of an alcohol (e.g., methanol) on the nitrile (2-methoxyacetonitrile) to form a Pinner salt (an imidate hydrochloride).[1][2] This salt is the direct precursor to your product. However, water is a competing nucleophile. If present, it will attack the protonated nitrile or, more commonly, hydrolyze the Pinner salt intermediate to produce the corresponding ester and ammonium chloride.[3][4]
Mechanistic Insight: The Pinner salt is highly electrophilic. Water, even in trace amounts, can attack the iminium carbon, leading to a tetrahedral intermediate that collapses to form the more thermodynamically stable ester.
Troubleshooting & Prevention:
-
Anhydrous Conditions are Critical: Ensure all glassware is oven-dried or flame-dried immediately before use.[4] Use freshly distilled, anhydrous solvents and alcohols.
-
Acid Source: Use anhydrous HCl gas instead of concentrated hydrochloric acid, which is a saturated aqueous solution.[5][6]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Workup Procedure: Perform the workup at low temperatures and avoid aqueous washes until the imidate has been isolated or converted to a more stable derivative.
Q2: My NMR analysis indicates the presence of a compound with three identical methoxy groups, which doesn't match my desired product. What is this side product?
A: You have likely formed the orthoester, 1,1,1-trimethoxy-2-methoxyethane. This is a common byproduct in Pinner reactions when an excess of the alcohol reagent is used.
Root Cause Analysis:
The Pinner salt intermediate, [RC(OR')=NH₂]⁺Cl⁻, is not only susceptible to hydrolysis but can also react with additional molecules of the alcohol solvent/reagent.[1][7] The attack of two more equivalents of alcohol on the imidate salt leads to the displacement of the amino group (as ammonium chloride) and the formation of the orthoester.[5]
Mechanistic Pathway:
-
Step 1 (Pinner Reaction): RCN + R'OH + HCl → [RC(OR')=NH₂]⁺Cl⁻
-
Step 2 (Orthoester Formation): [RC(OR')=NH₂]⁺Cl⁻ + 2 R'OH → RC(OR')₃ + NH₄Cl[7]
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of the alcohol. Use of a large excess should be avoided unless the orthoester is the desired product. Aim for near-equimolar amounts of the nitrile and alcohol initially.
-
Temperature Management: This side reaction can be favored at slightly elevated temperatures or by prolonged reaction times. Adhering to optimized, low-temperature protocols is crucial.[5]
-
Reaction Monitoring: Use TLC or in-situ NMR/IR to monitor the reaction progress. Quench the reaction as soon as the formation of the Pinner salt is complete to prevent its conversion to the orthoester.
Q3: I isolated 2-methoxyacetamide instead of the expected this compound. Why did this rearrangement occur?
A: The formation of 2-methoxyacetamide points to the thermal instability of the imidate hydrochloride (Pinner salt). At elevated temperatures, this intermediate can undergo rearrangement to the more stable amide.
Root Cause Analysis:
Imidate hydrochlorides are known to be thermodynamically unstable.[5] Heating can cause the imidate salt to eliminate an alkyl chloride, a process that ultimately yields the corresponding amide. This is a significant competing pathway if temperature control is not strictly maintained.
Troubleshooting & Prevention:
-
Strict Temperature Control: The Pinner reaction should be carried out at low temperatures, typically between -10°C and 5°C, from the introduction of the acid catalyst through the entire reaction period.[1][6]
-
Avoid High-Temperature Workup: Do not use heat to concentrate the reaction mixture if the Pinner salt is still present. Any purification steps, like recrystallization, should be performed cautiously at the lowest possible temperatures.
-
Immediate Conversion: If the final goal is not the isolated imidate but a downstream product (e.g., an amidine), it is often best to proceed with the next reaction step without isolating the Pinner salt, which minimizes its time at ambient or elevated temperatures.[1]
Visualizing Reaction Pathways
The following diagram illustrates the central role of the Pinner salt and the conditions that lead to the formation of common side products.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Ortho ester - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 2-Methoxyethanimidamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you improve the yield and purity of 2-Methoxyethanimidamide in your reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, which is commonly prepared via the Pinner reaction of 2-methoxyacetonitrile with methanol under acidic conditions.[1][2]
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I rectify this?
A: Low or no yield is a common problem that can often be traced back to several key experimental parameters. Let's break down the potential causes and solutions:
-
Inadequate Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[3][4] The intermediate Pinner salt (the protonated form of the imidate) is readily hydrolyzed by water to form the corresponding ester (methyl 2-methoxyacetate) as a significant byproduct.[3][5]
-
Troubleshooting Steps:
-
Dry Glassware: Ensure all glassware is rigorously dried, either in an oven overnight at >100 °C or by flame-drying under vacuum.
-
Anhydrous Reagents: Use anhydrous methanol and a high-purity source of 2-methoxyacetonitrile. Consider distilling methanol over a suitable drying agent (e.g., magnesium turnings) if its water content is uncertain.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Dry Acid Catalyst: If using hydrogen chloride, it must be in its gaseous, anhydrous form.[6][7]
-
-
-
Suboptimal Reaction Temperature: Temperature control is critical. The imidate hydrochloride salt is thermodynamically unstable and can undergo undesirable side reactions at elevated temperatures.[4][5]
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The initial addition of the acid catalyst and the subsequent reaction should be carried out at low temperatures, typically between -10 °C and 5 °C.[3]
-
Prevent Amide Formation: Higher temperatures can promote the rearrangement of the imidate to the corresponding N-substituted amide.[4] Careful temperature monitoring and control will minimize this side reaction.
-
-
-
Inefficient Acid Catalysis: The reaction relies on the protonation of the nitrile to activate it for nucleophilic attack by methanol.[3]
-
Troubleshooting Steps:
-
Sufficient Catalyst: Ensure a sufficient amount of anhydrous acid catalyst is used. Typically, this involves bubbling dry hydrogen chloride gas through the reaction mixture.[3]
-
Alternative Catalysts: While HCl is traditional, other strong acid sources could be considered. Some modern variations of the Pinner reaction have explored other catalysts, though these are less common for simple imidate synthesis.[8]
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The most common impurities in this compound synthesis are the hydrolysis product (methyl 2-methoxyacetate) and the orthoester (2,2,2-trimethoxyethane).
-
Contamination with Methyl 2-methoxyacetate:
-
Contamination with 2,2,2-Trimethoxyethane (Orthoester):
-
Cause: The Pinner salt can react with an excess of the alcohol (methanol) to form an orthoester.[5][9]
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a large excess of methanol can drive the reaction towards orthoester formation. A common protocol suggests using approximately 1.0 equivalent of the nitrile to 0.58 equivalents of the alcohol, though this can be optimized for your specific setup.[3]
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times in the presence of excess alcohol after the nitrile has been consumed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pinner reaction for synthesizing this compound?
A1: The Pinner reaction is an acid-catalyzed nucleophilic addition.[3] The key steps are:
-
Protonation of the Nitrile: The nitrogen atom of the 2-methoxyacetonitrile is protonated by a strong acid (like HCl), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The oxygen atom of methanol acts as a nucleophile and attacks the activated nitrile carbon.
-
Deprotonation and Formation of the Pinner Salt: A base (like the chloride ion or another molecule of methanol) removes a proton from the attacking oxygen, leading to the neutral imidate. Under the acidic conditions, the imidate nitrogen is then protonated to form the final this compound hydrochloride salt (the Pinner salt).[3]
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in the solubility of reactants and the stability of intermediates. For the Pinner reaction, anhydrous, non-protic solvents are generally preferred to avoid side reactions.[4] The polarity of the solvent can also influence the reaction rate.[10][11][12] While some protocols use an excess of the reactant alcohol as the solvent, this can increase the risk of orthoester formation. Using a co-solvent like anhydrous dioxane or benzene can be beneficial.[4]
Q3: What are the best analytical techniques to monitor the reaction progress and quantify the yield of this compound?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of the starting nitrile.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for quantitative analysis of the product and any impurities.[13][14] A reversed-phase C18 column with a mobile phase of methanol or acetonitrile and water (with a formic acid modifier) is a good starting point for method development.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts like the corresponding ester or orthoester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities.
Q4: Are there any safety precautions I should be aware of when performing this reaction?
A4: Yes, several safety precautions are essential:
-
Anhydrous Hydrogen Chloride: HCl gas is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Anhydrous Solvents: Anhydrous solvents can be flammable. Handle them away from ignition sources.
-
Pressure: If the reaction is conducted in a sealed vessel, be aware of potential pressure buildup, especially with temperature changes.[3]
Experimental Workflow and Data
Optimized Pinner Reaction Protocol for this compound
-
Preparation: Dry all glassware in an oven at 120 °C overnight. Assemble the reaction apparatus (a three-necked flask with a gas inlet, stirrer, and thermometer) under a stream of dry nitrogen.
-
Charging Reactants: Charge the reaction flask with 2-methoxyacetonitrile (1.0 eq) and anhydrous methanol (1.1 eq) in an anhydrous solvent like dioxane.
-
Cooling: Cool the reaction mixture to between -10 °C and 0 °C using an ice-salt or dry ice-acetone bath.
-
Acid Catalyst Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution while maintaining the low temperature.
-
Reaction: After the addition of HCl, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, the product (Pinner salt) can often be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure. The resulting salt should be stored under anhydrous conditions.
Table of Key Reaction Parameters and Expected Outcomes
| Parameter | Condition | Rationale | Potential Issue if Deviated |
| Temperature | -10 °C to 5 °C | The Pinner salt is thermodynamically unstable.[4][5] | Higher temperatures can lead to amide formation.[4] |
| Moisture | Anhydrous | Prevents hydrolysis of the Pinner salt intermediate.[3] | Formation of methyl 2-methoxyacetate.[5] |
| Catalyst | Anhydrous HCl gas | Provides the necessary acid catalysis for nitrile activation.[6] | Incomplete reaction or slow reaction rates. |
| Methanol Stoichiometry | 1.0 - 1.2 eq | Sufficient nucleophile for the reaction without promoting side reactions. | A large excess can lead to orthoester formation.[5][9] |
| Atmosphere | Inert (N₂ or Ar) | Excludes atmospheric moisture. | Hydrolysis of the product. |
Visualizing the Reaction Pathway
Caption: Workflow for the Pinner synthesis of this compound and common side-products.
References
- 1. Carboximidate - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]
- 10. Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
stability issues of 2-Methoxyethanimidamide in solution
Welcome to the technical support center for 2-Methoxyethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of this compound in Aqueous Solution
Symptom: You observe a rapid decrease in the concentration of this compound shortly after preparing an aqueous solution, as measured by HPLC-UV or LC-MS/MS.
Potential Cause: this compound, like other imide-containing compounds, is susceptible to hydrolysis, especially under non-neutral pH conditions. The presence of acidic or basic contaminants can catalyze its degradation.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. Even seemingly neutral water can have a pH that deviates from 7, and buffers can be improperly prepared.
-
Solvent Purity: Ensure the water and any co-solvents used are of high purity (e.g., HPLC or LC-MS grade) and free from acidic or basic residues.
-
Buffer Selection: If a buffer is necessary, select a buffer system with a pH close to neutral (6.5-7.5) for initial experiments. The stability of related compounds, muramyldipeptides, was found to be maximal in a weakly acidic pH region of 4-4.5[1]. It is advisable to perform a pH stability profile to determine the optimal pH for your specific experimental conditions.
-
Temperature Control: Perform all solution preparations and experiments at controlled, low temperatures (e.g., on ice) to minimize the rate of hydrolysis. Elevated temperatures can significantly accelerate degradation.[2]
Issue 2: Inconsistent Analytical Results
Symptom: You are experiencing poor reproducibility in the quantification of this compound, with significant variability between replicate injections or different sample preparations.
Potential Cause: This can be due to ongoing degradation of the analyte in the sample vial within the autosampler or improper sample handling and preparation.
Troubleshooting Steps:
-
Autosampler Temperature: Set the autosampler temperature to a low, controlled temperature (e.g., 4 °C) to minimize degradation while samples are waiting for injection.
-
Sample Matrix Effects: If you are working with complex matrices like biological fluids, matrix components can interfere with ionization in LC-MS/MS or co-elute in HPLC-UV. A thorough sample cleanup, such as protein precipitation followed by solid-phase extraction (SPE), may be necessary. For biological samples, enzymatic hydrolysis might be required to deconjugate metabolites before extraction.[3]
-
Standard and Sample Diluent: Prepare your calibration standards and dilute your samples in the same solvent. For reversed-phase HPLC, a common practice is to use a mixture of the mobile phases (e.g., 50:50 water:acetonitrile with 0.1% formic acid) as the diluent.[4] This ensures consistent peak shape and retention time.
-
Internal Standard: For LC-MS/MS analysis, the use of a stable, isotopically labeled internal standard is highly recommended to compensate for variability in sample preparation and instrument response.
Issue 3: Appearance of Unexpected Peaks in Chromatogram
Symptom: Over time, you observe the appearance of new peaks in your chromatogram, which correspond to a decrease in the peak area of this compound.
Potential Cause: These new peaks are likely degradation products of this compound. The primary degradation pathway in aqueous solution is expected to be hydrolysis.
Proposed Hydrolysis Pathway of this compound:
Caption: Proposed hydrolysis pathway of this compound.
Troubleshooting and Characterization:
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. Expose solutions of this compound to acidic, basic, and oxidative conditions to accelerate the formation of degradation products.
-
LC-MS/MS Analysis: Analyze the samples from the forced degradation study using LC-MS/MS to determine the mass of the degradation products. This will help in identifying their structures. The primary hydrolysis product is expected to be methoxyacetamide, which may further hydrolyze to methoxyacetic acid.
-
Reference Standards: If available, inject reference standards of potential degradation products to confirm their retention times and mass spectra.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
A1:
-
Solid: Based on safety data for similar compounds, solid this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored at -20°C or -80°C in a suitable solvent. It is crucial to perform a stability study to determine the acceptable storage duration under these conditions.
Q2: What solvents are compatible with this compound?
Q3: How does pH affect the stability of this compound in solution?
A3: Amides are generally most stable at a neutral or slightly acidic pH.[1] Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[6] The rate of hydrolysis is dependent on the pH, and it is recommended to conduct a pH-rate profile study to identify the pH of maximum stability for your experimental system.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4:
-
HPLC-UV: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust technique for routine quantification and stability testing.[4]
-
LC-MS/MS: For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4]
Table 1: Recommended Starting HPLC-UV Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 210-230 nm) |
| Injection Volume | 10 µL |
Q5: How can I perform a simple stability study for this compound in my formulation?
A5: A basic stability study can be designed as follows:
References
- 1. Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. hh-ra.org [hh-ra.org]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyethanimidamide
Welcome to the technical support center for the synthesis and optimization of 2-Methoxyethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern the reaction, enabling you to optimize conditions for your specific application.
Introduction to this compound Synthesis
This compound is typically synthesized via the Pinner reaction, a classic and reliable method that involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] In this case, 2-methoxyacetonitrile reacts with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form the corresponding imidate salt, also known as a Pinner salt.[3][4] This intermediate is highly valuable as it can be readily converted to other functional groups such as amidines and esters.[5]
Understanding and controlling the reaction parameters are critical for achieving high yields and purity. This guide will walk you through the key aspects of this synthesis, from the fundamental mechanism to practical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the Pinner reaction.[6] This reaction involves the treatment of 2-methoxyacetonitrile with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, most commonly anhydrous hydrogen chloride.[3][5]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
Anhydrous conditions are essential to prevent the hydrolysis of the intermediate Pinner salt.[2][4] If water is present in the reaction mixture, the imidate salt can readily react with it to form the corresponding ester as a significant byproduct, thereby reducing the yield of the desired this compound.[3]
Q3: What is the role of the acid catalyst in the Pinner reaction?
The acid catalyst, typically gaseous HCl, protonates the nitrogen atom of the nitrile group.[4][7] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol.[7]
Q4: Can I use a Lewis acid instead of a protic acid like HCl?
Yes, Lewis acids can also promote the Pinner reaction.[8] For instance, hafnium(IV) triflate has been shown to be an effective catalyst.[8] The choice between a protic acid and a Lewis acid may depend on the specific substrate and desired reaction conditions.
Q5: What are the typical solvents used for this reaction?
The reaction is typically carried out in anhydrous, non-protic solvents. Common choices include diethyl ether, dioxane, benzene, or chlorinated solvents like dichloromethane.[2] More recently, cyclopentyl methyl ether (CPME) has been reported as a beneficial solvent that can facilitate product isolation.[9] Solventless conditions have also been successfully explored to improve process efficiency and reduce environmental impact.[10]
Troubleshooting Guide
Encountering issues during a synthesis is a common part of the research and development process. This section addresses specific problems you might face when synthesizing this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inadequate acid catalysis. 2. Presence of water in reagents or glassware. 3. Low reactivity of the nitrile. | 1. Ensure a sufficient amount of anhydrous HCl gas is bubbled through the reaction mixture. Consider using a freshly prepared solution of HCl in an anhydrous solvent. 2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. 3. While 2-methoxyacetonitrile is generally reactive, ensure its purity. Consider increasing the reaction time or temperature slightly, but monitor for decomposition. |
| Formation of Amide Byproduct | The intermediate Pinner salt is thermally unstable and can rearrange to form an N-alkyl amide and an alkyl chloride.[1][2] | Maintain a low reaction temperature (typically 0 °C or below) throughout the addition of reagents and during the reaction.[2] Avoid any localized heating. |
| Formation of Ester Byproduct | Presence of moisture in the reaction.[3] | Strictly adhere to anhydrous conditions. Use freshly distilled solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Orthoester Byproduct | Reaction with an excess of the alcohol nucleophile.[3] | Carefully control the stoichiometry of the alcohol. While a slight excess may be needed to drive the reaction, a large excess can promote orthoester formation. |
| Product Decomposition During Workup/Isolation | The imidate salt can be unstable, especially in the presence of moisture or at elevated temperatures.[11] | Perform the workup at low temperatures. If isolating the Pinner salt, do so by filtration in a dry environment and store it under an inert atmosphere at low temperature. Often, it is best to use the Pinner salt directly in the next synthetic step without isolation.[11] |
| Difficulty in Product Purification | The product may be reactive and difficult to purify by chromatography. | If the hydrochloride salt precipitates from the reaction mixture, it can often be isolated by simple filtration under anhydrous conditions.[9] Washing the filtered solid with a cold, anhydrous solvent can improve purity. Avoid aqueous workups if the free base is desired, and instead, consider neutralization with a base in an organic solvent followed by filtration of the resulting salt. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol provides a standardized, step-by-step method for the synthesis of this compound hydrochloride.
Materials:
-
2-methoxyacetonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether (or other suitable solvent)
-
Anhydrous hydrogen chloride gas
-
Round-bottom flask and other standard glassware, oven-dried
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Ice bath
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube under an inert atmosphere (e.g., nitrogen).
-
To the flask, add 2-methoxyacetonitrile (1.0 eq) and anhydrous diethyl ether (5-10 mL per mmol of nitrile).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The amount of HCl can be monitored by weight gain of the reaction vessel. A molar equivalent of 1.1 to 1.5 relative to the nitrile is typically sufficient.
-
After the addition of HCl, add anhydrous methanol (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 12-24 hours. Monitor the reaction progress by TLC or other suitable analytical methods.
-
Upon completion, the product, this compound hydrochloride, may precipitate as a white solid.
-
Isolate the solid product by filtration under a blanket of inert gas.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired Pinner salt. Due to its instability, it is recommended to use the product immediately in the subsequent reaction step.[11]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound HCl.
Understanding the Reaction Mechanism
A thorough understanding of the reaction mechanism is crucial for effective troubleshooting and optimization. The Pinner reaction proceeds through a distinct set of steps.
Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction for this compound synthesis.
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of 2-methoxyacetonitrile by the strong acid, forming a highly electrophilic nitrilium ion.[4][7]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.[4] This results in the formation of a protonated imidate intermediate.
-
Deprotonation: A base in the reaction mixture (such as the chloride ion or another molecule of the alcohol) removes a proton from the oxygen atom to yield the neutral imidate.
-
Formation of the Pinner Salt: Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, the this compound hydrochloride salt.[4]
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unive.it [iris.unive.it]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Methoxyethanimidamide Purification
Introduction: 2-Methoxyethanimidamide is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Achieving high purity is critical, as residual starting materials, by-products, or degradation products can compromise the yield, selectivity, and safety profile of subsequent reactions and final compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to effectively purify this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common method for synthesizing imidates is the Pinner reaction, which involves treating a nitrile with an alcohol in the presence of an acid catalyst like HCl.[1]
Common Impurities Include:
-
Unreacted Starting Materials:
-
2-methoxyacetonitrile: The nitrile starting material.
-
Methanol/Ethanol: The alcohol used in the synthesis.
-
-
Reaction By-products:
-
Orthoester intermediates: Formed during the Pinner reaction.
-
Ammonium chloride (NH₄Cl): If ammonia was used to neutralize the imidate hydrochloride salt.
-
-
Degradation Products:
-
2-methoxyacetamide: The primary hydrolysis product. Imidates are susceptible to hydrolysis, especially under acidic or basic conditions, which converts them to the corresponding amide.[2]
-
Methyl 2-methoxyacetate: A secondary hydrolysis product, formed from the further hydrolysis of the amide or imidate.
-
-
Solvent Residues: Any solvents used during the synthesis or workup procedures (e.g., diethyl ether, dichloromethane, tetrahydrofuran).
Identifying potential impurities is the first step in designing a robust purification strategy.[3] A preliminary analysis by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
Q2: How do I select the optimal purification method for this compound?
A2: The choice of purification method depends on the physical state of your crude product (solid vs. liquid), the nature of the impurities, and the scale of your experiment. This compound is a polar molecule, which will guide your selection.
Below is a decision-making workflow and a comparative table to assist in your selection.
Caption: Decision tree for selecting a purification method.
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Recrystallization | Excellent for achieving high purity with crystalline solids; scalable.[4] | Only applicable to solids; requires finding a suitable solvent system; potential for product loss in mother liquor. | Small amounts of impurities that have different solubility profiles. |
| Distillation | Good for purifying thermally stable liquids on a large scale.[5] | Not suitable for thermally sensitive compounds; requires significant boiling point differences for effective separation.[6] | Volatile starting materials/solvents or high-boiling by-products. |
| Column Chromatography | Highly versatile; separates compounds with very similar properties.[7] | Can be labor-intensive and require large solvent volumes; potential for product degradation on stationary phase. | A wide range of impurities, especially those with different polarities. |
| Acid/Base Extraction | Simple and quick way to remove neutral or acidic/basic impurities. | Risk of hydrolysis of the imidate functional group under strong acidic or basic conditions.[2] | Non-basic impurities like residual nitrile or ester by-products. |
Q3: My compound is an oil and seems to decompose upon heating. Can you provide a detailed protocol for purification by column chromatography?
A3: This is a common scenario. Column chromatography is the method of choice for thermally sensitive, non-crystalline compounds. Given that this compound is polar, a normal-phase silica gel chromatography protocol is a good starting point. The key is to mitigate the acidic nature of silica gel, which can cause degradation.
Experimental Protocol: Neutralized Silica Gel Flash Chromatography
-
Solvent System Selection (TLC Analysis):
-
Prepare a stock solution of your crude product in a volatile solvent (e.g., Dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH).
-
Pro-Tip: Add 0.5-1% triethylamine (TEA) to the developing solvent. This deactivates the acidic sites on the silica, preventing streaking of your basic compound and minimizing degradation.
-
Aim for a retention factor (Rf) of 0.25 - 0.35 for the desired product. Example solvent system: 95:4.5:0.5 (DCM:MeOH:TEA).
-
-
Column Preparation:
-
Select an appropriate size flash chromatography column based on your sample mass (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 98:1.5:0.5 DCM:MeOH:TEA, a less polar mixture than the developing solvent).
-
Pour the slurry into the column and use air pressure or a pump to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Alternatively, for less soluble materials ("dry loading"): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure using a rotary evaporator. This creates a free-flowing powder.
-
Carefully add your sample (either liquid or the silica-adsorbed powder) to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, less polar solvent mixture.
-
Apply gentle, steady pressure to achieve a consistent flow rate.
-
Collect fractions in an array of test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing with a suitable stain (e.g., potassium permanganate or iodine).
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: Avoid excessive heating to prevent product degradation.
-
Caption: Workflow for purification by column chromatography.
Q4: I'm seeing new spots on my TLC plate after leaving my "pure" compound on the bench for a few hours. What is happening?
A4: This strongly suggests your compound is unstable under ambient conditions. Imidates, particularly free bases, can be sensitive to atmospheric moisture and acidic gases (like CO₂), leading to hydrolysis.
Table 2: Troubleshooting Product Instability
| Symptom | Possible Cause | Recommended Solution |
| New, more polar spots appear on TLC over time. | Hydrolysis: The imidate (R-C(=NH)OR') is reacting with water to form the corresponding amide (R-C(=O)NH₂).[2] | • Work quickly and in a dry environment. • Store the purified product under an inert atmosphere (Nitrogen or Argon). • Keep the compound cold (-20°C for long-term storage). • If possible, convert the free base to its hydrochloride salt for improved stability. |
| Product streaks on silica TLC plate even with TEA. | High Polarity / On-plate decomposition: The compound is highly polar and binds very strongly to silica, or it is degrading during the TLC analysis. | • Use a different stationary phase, such as alumina (basic or neutral) or C18 (reversed-phase). • For reversed-phase TLC, use solvent systems like Methanol/Water or Acetonitrile/Water. |
| Low recovery after aqueous workup. | Hydrolysis and/or Partitioning: The product degraded during the workup or is water-soluble and was lost to the aqueous layer. | • Minimize contact time with aqueous layers. • Use saturated sodium bicarbonate (mildly basic) instead of strong bases. • Use brine (saturated NaCl solution) to wash and reduce the solubility of the product in the aqueous phase. |
Q5: How can I definitively assess the purity of my final this compound sample?
A5: A multi-pronged analytical approach is necessary to confidently determine purity. No single method tells the whole story. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis.[8]
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC-UV):
-
This is the best method for determining purity as a percentage (e.g., 99.5% pure). It separates the main compound from non-volatile impurities.[9]
-
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good for retaining and separating polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold 5 min | A gradient ensures that both polar and nonpolar impurities will be eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV at 210 nm | Amides and imidates typically have a UV absorbance at short wavelengths. |
| Sample Prep | 1 mg/mL solution in Mobile Phase A/B (50:50) | Ensure the sample is fully dissolved and filtered before injection. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Essential for confirming the chemical structure of the desired product. It can also be used to detect and identify impurities if they are present at levels >1%. Look for the absence of signals corresponding to starting materials or the 2-methoxyacetamide hydrolysis product.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Useful for identifying volatile impurities such as residual solvents (DCM, ether) or volatile starting materials (2-methoxyacetonitrile).[8]
-
By combining these techniques, you can confidently confirm the identity, strength, and purity of your this compound, ensuring it is suitable for its intended downstream applications.
References
- 1. rroij.com [rroij.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 2-Methoxyethanimidamide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyethanimidamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate and address challenges related to the stability and degradation of this compound.
Introduction to the Stability of this compound
This compound possesses two key functional groups that dictate its stability profile: an imidamide group and a methoxy ether group. The imidamide functionality, being similar to an amide, is susceptible to hydrolysis, particularly under acidic or basic conditions. The methoxy group, on the other hand, can be a target for oxidative degradation. Furthermore, like many organic molecules, thermal stress can also induce degradation. Understanding these potential degradation pathways is crucial for designing stable formulations, interpreting analytical data correctly, and ensuring the integrity of your research.
This guide is structured to provide practical, in-depth answers to common questions and to troubleshoot issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on its chemical structure, the three primary degradation pathways for this compound are:
-
Hydrolysis: The imidamide group can undergo hydrolysis to yield 2-methoxyacetamide and ammonia, or further to 2-methoxyacetic acid and ammonia under more stringent conditions. This is often catalyzed by acid or base.
-
Oxidation: The methoxy group can be susceptible to oxidation, potentially leading to the formation of formaldehyde and other degradation products. Reactive oxygen species (ROS) can initiate such reactions.[1][2]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo various decomposition reactions, including bond scission.[3][4][5]
2. What are the expected major degradation products of this compound under hydrolytic conditions?
Under acidic or basic conditions, the most likely initial degradation product is 2-methoxyacetamide, formed by the hydrolysis of the imidamide group.[6][7] With prolonged exposure or harsher conditions, 2-methoxyacetamide can further hydrolyze to 2-methoxyacetic acid and ammonia (or the corresponding ammonium salt depending on the pH).
3. How can I minimize the degradation of this compound in solution?
To minimize degradation in solution, consider the following:
-
pH Control: Maintain the pH of your solution close to neutral (pH 7). Both acidic and basic conditions can accelerate hydrolysis.[8]
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
-
Exclusion of Oxygen: To prevent oxidative degradation, it is advisable to degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
4. What analytical techniques are best suited for monitoring the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[9][10] Coupling HPLC with mass spectrometry (LC-MS/MS) is highly recommended for the identification of unknown degradation products.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of isolated degradation products.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Rapid loss of parent compound peak in HPLC analysis of a solution. | Hydrolytic Degradation: The pH of your mobile phase or sample diluent may be too acidic or basic, causing rapid hydrolysis of the imidamide group. | 1. Check and adjust the pH of your mobile phase and sample diluent to be near neutral (pH 6.5-7.5). The rate of hydrolysis for amide-like functional groups is often pH-dependent.[8] 2. Prepare samples immediately before analysis. If samples must be stored, keep them at a low temperature (2-8°C). |
| Appearance of multiple, unexpected peaks in the chromatogram over time. | Oxidative Degradation or Complex Thermal Degradation: Your sample may be exposed to oxygen or stored at an inappropriate temperature. The presence of trace metals can also catalyze oxidation. | 1. Use freshly de-gassed solvents for sample preparation and mobile phases. Purging with an inert gas like nitrogen or helium can remove dissolved oxygen. 2. Store stock solutions and samples under an inert atmosphere. 3. Ensure your storage temperature is appropriate. For long-term storage, consider freezing (-20°C or lower). |
| Inconsistent quantification results between different batches of the compound. | Presence of Impurities from Synthesis: The starting material may contain impurities that co-elute with the parent compound or degrade at different rates.[12][13][14] | 1. Verify the purity of your this compound standard using a high-resolution analytical technique like LC-MS/MS or NMR. 2. Develop a stability-indicating HPLC method with sufficient resolution to separate the parent peak from all potential impurities and degradation products. [11] |
| Mass spectrometry data shows unexpected masses that do not correspond to simple hydrolysis products. | Formation of Adducts or Complex Degradation Products: The degradation products may be forming adducts with components of the mobile phase (e.g., sodium or potassium adducts). Alternatively, complex oxidative or thermal degradation pathways may be occurring. | 1. Scrutinize your MS data for common adducts. 2. Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to systematically identify degradation products. This will help in building a comprehensive degradation map.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To investigate the hydrolytic stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or HPLC-MS method.[9]
Protocol 2: Forced Degradation Study - Oxidation
Objective: To assess the oxidative stability of this compound.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples directly by HPLC-UV or HPLC-MS.
Visualizing Degradation Pathways & Workflows
Predicted Hydrolytic Degradation Pathway
References
- 1. Oxidation of multiple methionine residues impairs rapid sodium channel inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Methoxyethanimidamide Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up of 2-Methoxyethanimidamide production. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and commercial manufacturing. This resource is designed to provide practical, experience-driven advice to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that frequently arise during the early stages of scaling up this compound synthesis.
Q1: What are the most critical process parameters to monitor during the scale-up of the this compound synthesis?
When scaling up, it's crucial to move beyond simple monitoring of reaction completion. Key parameters that significantly impact yield and purity at a larger scale include:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger reactors, which can lead to difficulties in controlling reaction temperature, especially if the reaction is exothermic.[1]
-
Mixing Efficiency: Inadequate mixing in large vessels can result in localized "hot spots" or areas of high reactant concentration, leading to increased byproduct formation.[1]
-
Rate of Reagent Addition: The rate of addition of reagents, which may be trivial at the lab scale, becomes critical in managing reaction exotherms and maintaining optimal stoichiometry on a larger scale.[2]
-
Mass Transfer: In heterogeneous reactions, ensuring efficient mass transfer between phases is essential for consistent reaction rates and can be a significant challenge in large reactors.[1][3]
Q2: How can I anticipate and control the formation of impurities during scale-up?
Impurity profiles often change during scale-up due to variations in reaction conditions.[1] A proactive approach includes:
-
Forced Degradation Studies: At the lab scale, conduct studies under harsher conditions (e.g., higher temperatures, longer reaction times) to identify potential impurities.
-
In-Process Controls (IPCs): Implement robust analytical methods (e.g., HPLC, GC-MS) to monitor the formation of key impurities throughout the process.
-
Understanding Reaction Kinetics: A thorough understanding of the reaction mechanism and kinetics will help in identifying the process parameters that favor the formation of the desired product over impurities.
Q3: What are the primary safety concerns when scaling up the production of this compound?
Safety is paramount during scale-up. Key concerns include:
-
Thermal Runaway: The potential for an uncontrolled exothermic reaction is a significant risk.[2] A thorough understanding of the reaction thermodynamics is essential.
-
Reagent Handling: The handling of large quantities of potentially hazardous raw materials and solvents requires appropriate engineering controls and personal protective equipment.
-
Pressure Build-up: The potential for gas evolution during the reaction should be assessed to prevent over-pressurization of the reactor.
Q4: How do I choose the right equipment for scaling up this compound production?
The choice of equipment is critical for a successful scale-up.[4] Consider the following:
-
Reactor Material: Ensure the reactor material is compatible with all reactants, intermediates, and products.
-
Agitator Design: The type of agitator and its speed should be selected to provide adequate mixing for the specific reaction.
-
Heating/Cooling System: The reactor's heating and cooling system must be capable of managing the reaction exotherm and maintaining the desired temperature profile.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound production.
Issue 1: Decreased Yield and Purity Upon Scale-Up
Symptoms:
-
The final yield of this compound is significantly lower than that achieved in the laboratory.
-
HPLC analysis shows a higher percentage of unknown impurities.
Potential Causes & Solutions:
| Potential Cause | Underlying Scientific Principle | Troubleshooting Steps & Solutions |
| Poor Heat Transfer | Reduced surface-area-to-volume ratio in larger reactors leads to inefficient heat dissipation and potential "hot spots," which can drive side reactions.[1] | 1. Characterize Reaction Exotherm: Use reaction calorimetry (RC1) to quantify the heat of reaction. 2. Optimize Reagent Addition: Implement a controlled, slower addition of the limiting reagent to manage the rate of heat generation.[2] 3. Improve Heat Removal: Ensure the reactor's cooling system is adequate. Consider using a lower temperature coolant. |
| Inefficient Mixing | Non-homogenous mixing can lead to localized areas of high reactant concentration, favoring the formation of byproducts.[1] | 1. Evaluate Agitator Performance: Model the mixing in the reactor using computational fluid dynamics (CFD) or consult with an expert on agitator design for your specific reaction volume and viscosity. 2. Adjust Agitation Speed: Experiment with different agitation speeds to find the optimal range that ensures homogeneity without causing excessive shear. |
| Changes in Raw Material Quality | Variations in the purity of starting materials can introduce new impurities that may interfere with the reaction or purification.[3][4] | 1. Implement Stringent Raw Material Specifications: Establish clear specifications for all starting materials and perform incoming quality control checks. 2. Conduct Small-Scale Test Reactions: Before committing a large batch, run a small-scale reaction with the new lot of raw materials to verify consistency. |
Experimental Workflow for Investigating Decreased Yield
References
Technical Support Center: 2-Methoxyethanimidamide (M-EIA)
An in-depth technical guide by a Senior Application Scientist on the prevention of polymerization for 2-Methoxyethanimidamide, designed for researchers, scientists, and drug development professionals. This guide offers full editorial control, focusing on scientific integrity and practical, field-proven insights. It includes troubleshooting guides, FAQs, detailed protocols, and visualizations to address specific experimental challenges.
A Guide to Handling, Storage, and Preventing Unwanted Polymerization
Welcome to the technical support center for this compound (M-EIA). As a specialized reagent, M-EIA offers unique synthetic possibilities, but its reactivity profile, particularly the propensity of the imidamide functional group to self-condense, requires careful handling to ensure experimental success and reagent integrity. This guide is structured to provide both high-level understanding and granular, actionable protocols to mitigate polymerization and other degradation pathways.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of M-EIA.
Q1: What is this compound (M-EIA), and why is it prone to polymerization?
A: this compound, is a small molecule featuring a reactive imidamide functional group. This group contains both a nucleophilic amine (-NH2) and an electrophilic imine (C=NH) carbon, making it susceptible to intermolecular reactions. Polymerization can occur via a step-growth mechanism where the amine of one molecule attacks the imine carbon of another, leading to the formation of dimers, oligomers, and eventually insoluble polymers. This process is often catalyzed by trace impurities such as water, acid, or base.
Q2: What are the tell-tale signs of M-EIA polymerization?
A: The onset of polymerization can be subtle but typically manifests in one or more of the following ways:
-
Visual Changes: Appearance of cloudiness, haziness, or fine precipitates in a solution. Over time, this can progress to the formation of a viscous oil, gel, or solid insoluble mass.
-
Spectroscopic Changes: In ¹H NMR analysis, you may observe broadening of peaks, particularly the N-H protons, and a gradual decrease in the integral of the M-EIA monomer signals relative to an internal standard. New, broad signals may appear in the baseline.
-
Chromatographic Changes: On LC-MS or GC-MS, you might see a decrease in the peak area of the M-EIA monomer and the emergence of new peaks at higher retention times, corresponding to oligomeric species.
-
Inconsistent Reactivity: A noticeable drop in the yield of your desired reaction is a strong indicator that the M-EIA starting material has degraded or polymerized.
Q3: What are the absolute critical factors for preventing polymerization during storage?
A: The three most critical factors are Temperature, Atmosphere, and Purity.
-
Low Temperature: Storage at ≤ -20°C is highly recommended to drastically reduce the rate of intermolecular reactions.
-
Inert Atmosphere: M-EIA is sensitive to atmospheric moisture and oxygen. It should always be stored under a dry, inert atmosphere (e.g., argon or nitrogen).
-
High Purity: The presence of acidic or basic impurities can catalyze polymerization. Ensure you are using a high-purity grade of M-EIA and that all glassware and solvents are free from such contaminants.
Part 2: Troubleshooting Guide & Proactive Protocols
This section provides detailed workflows for addressing specific problems and implementing preventative measures.
Issue 1: A freshly opened bottle of M-EIA solution appears cloudy or contains a precipitate.
This indicates that polymerization has already begun, likely due to improper storage conditions during shipping or initial handling.
Troubleshooting Workflow:
Caption: Decision workflow for handling compromised M-EIA solutions.
Protocol 1: Stabilizing M-EIA for Storage and Experimental Use
The most effective strategy is the addition of a polymerization inhibitor. Radical inhibitors are less effective here as the mechanism is often ionic. A non-nucleophilic, sterically hindered base or a moisture scavenger is preferred.
Recommended Inhibitors:
| Inhibitor | Class | Recommended Concentration | Mechanism of Action |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Radical Scavenger | 100-200 ppm | While the primary polymerization is non-radical, BHT can quench radical side reactions initiated by autoxidation, which can produce acidic byproducts that catalyze polymerization. |
| Triethylamine (TEA) (Anhydrous) | Hindered Amine Base | 0.1 - 0.5 mol% | Neutralizes trace acidic impurities (e.g., HCl from chlorinated solvents) that are potent catalysts for polymerization. Must be strictly anhydrous. |
| Molecular Sieves (3Å or 4Å) | Moisture Scavenger | 5-10% w/v | Physically adsorbs trace water from the solvent and M-EIA, preventing hydrolysis and water-catalyzed polymerization. |
Step-by-Step Protocol for Preparing a Stabilized M-EIA Stock Solution:
-
Glassware Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator under vacuum.
-
Solvent Preparation: Use only anhydrous, inhibitor-free solvents. It is best practice to dispense solvent from a freshly opened bottle or a dedicated solvent purification system.
-
Inert Atmosphere Setup: Assemble your glassware (e.g., a Schlenk flask) and purge the system with dry argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Handling: Allow the vial of neat M-EIA to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solution Preparation:
-
Under a positive flow of inert gas, transfer the desired volume of anhydrous solvent to the flask via a cannula or a dry syringe.
-
Add your chosen inhibitor (e.g., anhydrous TEA).
-
Slowly add the neat M-EIA to the solvent.
-
If using molecular sieves, add the activated sieves to the solution.
-
-
Storage: Seal the flask tightly with a septum and parafilm. For long-term storage, place it in a secondary container within a freezer at ≤ -20°C.
Issue 2: Reaction yields are inconsistent when using M-EIA.
Inconsistent yields are often traced back to variable purity and concentration of the M-EIA monomer due to ongoing, low-level polymerization.
Preventative Workflow: Reagent Qualification
Caption: Quality control workflow for ensuring M-EIA reagent consistency.
Part 3: Mechanistic Insights
Understanding the "why" is crucial for effective troubleshooting. The polymerization of M-EIA is primarily a step-growth condensation process.
Hypothesized Polymerization Mechanism:
Caption: Proposed step-growth polymerization pathway for M-EIA.
This mechanism highlights the importance of eliminating catalysts. Water can act as a proton shuttle, and acids directly protonate the imine nitrogen, making the imine carbon significantly more electrophilic and accelerating the initial dimerization step.
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Quantification of 2-Methoxyethanimidamide
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Methoxyethanimidamide, a small molecule of interest within the broader class of imidamide compounds which have been explored for therapeutic applications[1][2][3]. Accurate and precise quantification is the cornerstone of all research and development activities, from purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic studies in complex biological matrices.
This document is structured to provide not just protocols, but the underlying scientific rationale for methodological choices, ensuring that researchers, scientists, and drug development professionals can select and develop the most appropriate analytical technique for their specific needs.
The Analytical Challenge: Selecting the Right Tool for the Job
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the ultimate goal of the analysis. For a small, polar molecule like this compound, several high-performance techniques are viable. This guide will compare three principal methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each presents a unique balance of sensitivity, selectivity, cost, and complexity.
References
- 1. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Challenge: Why a Specialized Approach is Necessary
An Objective Guide to the HPLC-MS Analysis of 2-Methoxyethanimidamide: A Comparative Approach for Researchers
In the landscape of pharmaceutical research and development, the precise and reliable quantification of small organic molecules is paramount. This compound, a compound of interest with the molecular formula C3H8N2O, requires robust analytical methodologies for its characterization, purity assessment, and quantification in various matrices.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques, focusing on the superior capabilities of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the analysis of this polar compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and practical applicability.
This compound is a polar molecule, a characteristic that presents challenges for traditional chromatographic methods. Its imidamide functional group suggests potential instability under certain pH and temperature conditions, necessitating analytical methods that are both gentle and rapid.[2] Furthermore, in drug development, this compound may need to be quantified at trace levels in complex biological matrices, demanding exceptional sensitivity and selectivity that techniques like standalone HPLC with UV detection may not provide.
Comparative Analysis of Analytical Methodologies
While several techniques can be employed for the analysis of small organic molecules, their performance varies significantly based on the analyte's properties and the analytical objective. Below is a comparative summary of viable methods for this compound analysis.
| Parameter | HPLC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (dependent on chromophore and co-eluting species) | High (but may require derivatization for polar analytes) |
| Sensitivity | Very High (ng/mL to pg/mL levels achievable)[3][4] | Low to Moderate (µg/mL level is typical)[5] | High (but limited by analyte volatility and thermal stability) |
| Matrix Effects | Can be significant but manageable with proper sample prep and internal standards | Moderate, primarily from UV-absorbing interferences | Can be significant, requires extensive sample cleanup |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds | Suitable for compounds with a UV-absorbing chromophore | Requires volatile and thermally stable analytes; derivatization often needed for polar compounds |
| Throughput | High, with modern UPLC/UHPLC systems | Moderate to High | Lower, due to longer run times and potential for column degradation with polar solvents[6] |
| Structural Info | Provides molecular weight and structural fragments | Provides no structural information | Provides fragmentation patterns for structural elucidation |
Based on this comparison, HPLC-MS/MS emerges as the most suitable technique, offering the high sensitivity and unparalleled selectivity required for rigorous quantification, especially in complex sample matrices like plasma or urine.[5]
In-Depth Experimental Protocol: A Validated HPLC-MS/MS Approach
This section provides a detailed, self-validating protocol for the analysis of this compound. The choices within this protocol are grounded in established principles for analyzing polar small molecules.[5][7]
Instrumentation and Materials
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5]
-
UPLC/UHPLC System: A system capable of high-pressure gradient elution for fast and efficient separation.
-
Column: A C18 reverse-phase UPLC/UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is a robust choice for retaining polar analytes.[5]
-
Reagents: LC-MS grade acetonitrile, water, and formic acid are essential to minimize background noise and ensure reproducibility.[5] A reference standard of this compound hydrochloride is required for calibration.[1]
Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from plasma): For quantifying the analyte in a biological matrix, a protein precipitation step is effective.[5] To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.
Chromatographic and Mass Spectrometric Conditions
The separation and detection parameters must be optimized to achieve a sharp peak shape, good retention, and maximum signal intensity.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water. The acid promotes protonation of the analyte, which is crucial for efficient ionization in positive ESI mode.[3]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase concentration ensures that the polar analyte is retained on the column before being eluted as a sharp peak.
-
0.0 min: 5% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 5% B
-
4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[5]
-
Injection Volume: 5 µL
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is the preferred method for polar molecules.
-
Source Parameters (starting points, instrument-dependent): [5]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These must be determined by infusing a standard solution of this compound. First, the precursor ion (the protonated molecule, [M+H]+) is identified in a full scan. Then, the precursor is fragmented, and the most stable and abundant product ions are selected for quantification and confirmation.
-
Precursor Ion [M+H]+: Expected m/z of 89.07 (based on C3H8N2O).
-
Product Ions: To be determined experimentally.
-
Visualizing the Workflow and Principles
To better illustrate the methodology, the following diagrams outline the experimental workflow and the principle of MS/MS detection.
Caption: High-level workflow for the quantitative analysis of this compound.
Caption: The principle of selective detection using a triple quadrupole mass spectrometer.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[4]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (R²) of >0.99 is typically required.[4]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels, with acceptance criteria typically within ±15%.[3][4]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[4]
Potential Challenges: Stability and Matrix Effects
Analyte Stability: The imidamide functional group may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2] Forced degradation studies should be performed to understand the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal).[8] This is critical for defining appropriate sample storage and handling procedures.
Matrix Effects: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard is the gold standard for mitigating matrix effects. If unavailable, a structurally similar analogue can be used.
Conclusion
For the robust and reliable analysis of this compound, HPLC coupled with tandem mass spectrometry is the superior methodology. Its high sensitivity, selectivity, and applicability to polar molecules make it the ideal choice for applications ranging from purity assessment of bulk substances to pharmacokinetic studies in complex biological fluids. While HPLC-UV may suffice for simple, high-concentration assays, it lacks the specificity and sensitivity required for rigorous drug development research. The detailed protocol provided herein serves as a comprehensive, validated starting point for researchers, ensuring data of the highest quality and integrity.
References
- 1. 1903-91-9 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 2. Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Structure of 2-Methoxyethanimidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural validation of novel chemical entities is a cornerstone of success.[1] 2-Methoxyethanimidamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the imidate functional group.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the critical analytical techniques employed to confirm the structure and purity of these valuable molecules. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for a self-validating system of structural elucidation.
The Imperative of Orthogonal Validation in Drug Discovery
Core Methodologies for Structural Elucidation
The primary techniques for the structural validation of small molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each of these powerful techniques offers a different lens through which to view the molecule, and their combined data provides a high-fidelity molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular scaffold.
Expert Insight: The choice of NMR experiments should be guided by the complexity of the molecule. For a straightforward this compound derivative, a standard suite of 1D ¹H and ¹³C spectra, along with a 2D experiment like HSQC (Heteronuclear Single Quantum Coherence), is often sufficient to assign all proton and carbon signals and confirm their direct connectivity. For more complex derivatives with overlapping signals, more advanced 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) may be necessary to map out long-range and proton-proton couplings, respectively.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound, offering a fundamental piece of evidence for its identity.[4] Furthermore, the fragmentation pattern generated during mass spectrometric analysis serves as a unique fingerprint, providing valuable clues about the molecule's substructures.[5]
Trustworthiness through Fragmentation Analysis: The fragmentation of this compound derivatives in the mass spectrometer is not a random process. By understanding the common fragmentation pathways of imidates and ethers, we can predict and interpret the observed fragment ions, adding a layer of self-validation to the analysis. For instance, the cleavage of the C-O bond in the methoxy group or the fragmentation of the N-substituent are expected and diagnostic events.[6][7]
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule.[8] This technique is considered the "gold standard" for structural determination, as it directly visualizes the arrangement of atoms in space, confirming not only connectivity but also stereochemistry and conformation.
Authoritative Grounding in Solid-State Structure: While NMR and MS provide invaluable information about the molecule in solution and the gas phase, respectively, X-ray crystallography offers a definitive picture of the molecule in the solid state. This is particularly crucial for understanding intermolecular interactions, which can play a significant role in the physical properties and biological activity of a drug candidate.
A Comparative Analysis of Validation Techniques
The following table provides a comparative overview of the strengths and limitations of the core analytical techniques for validating the structure of this compound derivatives.
| Analytical Technique | Principle of Detection | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei.[3] | Detailed atomic connectivity, chemical environment of each atom, and stereochemical relationships. | Provides a complete structural map of the molecule in solution. Non-destructive. | Can be less sensitive than MS. Complex spectra may require advanced 2D techniques for full interpretation. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules and their fragments.[4] | Precise molecular weight and a unique fragmentation pattern that provides structural clues. | High sensitivity, allowing for the analysis of very small sample quantities. Provides definitive molecular weight. | Does not provide detailed connectivity information on its own. Isomer differentiation can be challenging without tandem MS. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice.[8] | Unambiguous three-dimensional structure, including bond lengths, bond angles, and stereochemistry. | Provides the definitive, absolute structure of the molecule in the solid state. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-phase conformation. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase.[9] | Purity assessment, quantification, and separation of isomers. | Highly reproducible and quantitative. Can be coupled with various detectors (UV, MS) for enhanced specificity.[10] | Does not provide detailed structural information on its own. Method development can be time-consuming. |
Experimental Protocols: A Self-Validating Workflow
The following detailed protocols represent a robust, self-validating workflow for the synthesis and structural elucidation of a representative N-aryl-2-methoxyethanimidamide derivative.
Synthesis Protocol: Pinner Reaction for Imidate Formation
The Pinner reaction is a classic and reliable method for the synthesis of imidates from nitriles and alcohols under acidic conditions.[11][12]
Caption: Synthetic workflow for N-aryl-2-methoxyethanimidamide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-methoxyacetonitrile (1.0 eq) and the desired arylamine (1.0 eq) in anhydrous ethanol (or another suitable alcohol).
-
Acidification: Cool the solution to 0°C in an ice bath and bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes.
-
Reaction: Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-2-methoxyethanimidamide.
Structural Validation Workflow
Caption: Orthogonal workflow for structural validation.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm for aromatic derivatives).
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the mobile phase.
-
Acceptance Criteria: Purity should be ≥95% for use in biological assays.[13]
2. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if necessary): HSQC to correlate protons with their directly attached carbons.
-
Representative ¹H and ¹³C NMR Data for an N-Aryl-2-methoxyethanimidamide Derivative:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| -OCH₃ | ~3.4 | ~59 | Typical chemical shift for a methoxy group. |
| -OCH₂ -C=N | ~4.2 | ~70 | Methylene group adjacent to an oxygen and an imine. |
| -O-CH₂-C =N | - | ~165 | Imidate carbon, highly deshielded. |
| Aromatic Protons | 7.0 - 8.0 | 110 - 150 | Chemical shifts depend on the substitution pattern of the aryl ring. |
| =NH | ~8.5 (broad) | - | Imine proton, often broad and may exchange with D₂O. |
3. Mass Spectrometry (MS)
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) is typically suitable for these compounds.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass. The mass accuracy should be within 5 ppm.
Representative Mass Spectrometry Fragmentation Data:
| m/z (observed) | Proposed Fragment | Fragmentation Pathway |
| [M+H]⁺ | Molecular Ion | - |
| [M+H - CH₃OH]⁺ | Loss of Methanol | Common loss from methoxy-containing compounds. |
| [M+H - ArNH₂]⁺ | Loss of Arylamine | Cleavage of the C=N bond. |
| [ArNH₃]⁺ | Protonated Arylamine | Cleavage of the C=N bond with charge retention on the amine fragment. |
4. X-ray Crystallography
-
Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.
-
Data to Report: Crystal system, space group, unit cell dimensions, and key bond lengths and angles.
Conclusion
The structural validation of this compound derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By integrating the complementary techniques of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can build a self-validating and irrefutable body of evidence to confirm the identity, purity, and three-dimensional structure of their target molecules. The detailed protocols and comparative data presented in this guide provide a robust framework for achieving this essential goal in the pursuit of novel therapeutics.
References
- 1. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. Pinner Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Comparative Study of 2-Methoxyethanimidamide and Acetamidine: A Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Amidines, a class of organic compounds characterized by the RC(NH)NH2 functional group, are versatile intermediates widely employed in the construction of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. This guide provides an in-depth comparative analysis of two key amidines: the structurally simple acetamidine and its methoxy-substituted analogue, 2-methoxyethanimidamide.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, synthesis, reactivity, and applications. By presenting supporting experimental data and explaining the causality behind experimental choices, this guide aims to equip you with the necessary insights to strategically incorporate these valuable synthons into your research endeavors.
I. Introduction to this compound and Acetamidine
Acetamidine , the simplest amidine derived from acetic acid, has a long-standing history in organic synthesis. Its utility is well-documented, particularly as a precursor to a wide array of heterocyclic systems.[1][2] A notable application is its crucial role in the industrial synthesis of Vitamin B1 (Thiamine).[1]
This compound , on the other hand, represents a more functionally diverse building block. The introduction of a methoxy group at the 2-position offers unique electronic and steric properties that can influence its reactivity and the biological activity of the resulting molecules. The methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties, and favorably modulate metabolic pathways.[3][4]
This guide will dissect the nuances that differentiate these two compounds, providing a clear rationale for choosing one over the other in specific synthetic contexts.
II. Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a synthetic intermediate are critical determinants of its handling, reactivity, and the conditions required for its successful application. The table below summarizes the key physicochemical properties of this compound and Acetamidine. It is important to note that much of the available data for these compounds is for their more stable hydrochloride salts. The properties of the free bases can be inferred from these, as they are typically generated in situ by treatment with a base.[1]
| Property | This compound (hydrochloride) | Acetamidine (hydrochloride) | References |
| Chemical Formula | C3H9ClN2O | C2H7ClN2 | [5][6] |
| Molecular Weight | 124.57 g/mol | 94.54 g/mol | [5][6] |
| Appearance | Solid | Colorless to white crystalline powder, often described as prismatic crystals.[6] | [5][6] |
| Melting Point | Not readily available | 165-170 °C | [7] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water and alcohol.[1][2] Insoluble in acetone, ether, and benzene. | [1][2] |
| pKa (of conjugate acid) | Estimated to be slightly lower than acetamidine due to the electron-withdrawing effect of the methoxy group. | ~12.5 | [8][9] |
| Stability | The hydrochloride salt is stable. The free base is expected to be susceptible to hydrolysis. | The hydrochloride salt is stable but hygroscopic.[1][10] The free base is a strong Lewis base.[1] | [1][10] |
Expert Insights on Physicochemical Differences and Their Implications:
The most significant structural difference, the methoxy group in this compound, is expected to influence its basicity. The inductive electron-withdrawing effect of the oxygen atom will likely decrease the electron density on the amidine nitrogen atoms, making this compound a slightly weaker base than acetamidine. This difference in pKa can be a critical factor in reaction kinetics and catalyst selection.
The hygroscopic nature of acetamidine hydrochloride necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis, which can lead to the formation of acetic acid and ammonia.[1] While specific data for this compound hydrochloride is scarce, similar precautions should be taken.
III. Synthesis of this compound and Acetamidine
The most common and reliable method for the synthesis of amidines from nitriles is the Pinner reaction .[1][2] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.
A. The Pinner Reaction: A General Overview
The Pinner reaction is a cornerstone of amidine synthesis due to its versatility and the generally high yields of the intermediate imidate salts. The reaction is typically carried out under strictly anhydrous conditions, as the imidate intermediate is highly susceptible to hydrolysis.
Diagram of the Pinner Reaction Workflow
Caption: General workflow of the Pinner reaction for amidine synthesis.
B. Experimental Protocol: Synthesis of Acetamidine Hydrochloride
This protocol is adapted from established literature procedures for the Pinner reaction.[2]
Materials:
-
Acetonitrile (anhydrous)
-
Ethanol (absolute)
-
Hydrogen chloride (anhydrous gas)
-
Ammonia (anhydrous, in ethanol)
-
Anhydrous diethyl ether
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Gas dispersion tube
Procedure:
-
Imidate Salt Formation:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube in an ice-salt bath.
-
Charge the flask with a solution of anhydrous acetonitrile in absolute ethanol.
-
Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring while maintaining the temperature below 5 °C.
-
Continue the addition of HCl until the precipitation of the ethyl acetimidate hydrochloride (Pinner salt) is complete.
-
Collect the crystalline Pinner salt by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Amidine Formation:
-
Prepare a solution of the dried Pinner salt in absolute ethanol in a clean, dry flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous ammonia in ethanol with continuous stirring.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).
-
Filter off the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to induce crystallization of the acetamidine hydrochloride.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
C. Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride follows the same Pinner reaction methodology, starting from 2-methoxyacetonitrile.
Precursor Synthesis: 2-Methoxyacetonitrile
2-Methoxyacetonitrile can be synthesized from the reaction of glycolonitrile with dimethyl sulfate.[2]
Pinner Reaction for this compound Hydrochloride:
The experimental protocol is analogous to that of acetamidine hydrochloride, with the substitution of acetonitrile with 2-methoxyacetonitrile. The reaction conditions, particularly temperature control, are crucial to prevent side reactions.
IV. Reactivity and Applications in Drug Discovery
Both acetamidine and this compound are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[11][12]
A. Reactivity Profile
The primary mode of reactivity for both amidines involves the nucleophilic character of the nitrogen atoms and the electrophilic nature of the amidine carbon. They readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic systems.
Acetamidine is a classic reagent for the synthesis of:
-
Pyrimidines: By reacting with 1,3-dicarbonyl compounds.[1][13]
-
Imidazoles: Through condensation with α-dicarbonyl compounds or α-haloketones.[1][11][14]
-
Triazines: Via reaction with imidates.[1]
This compound , due to the presence of the methoxy group, can offer several advantages:
-
Modulation of Reactivity: The electron-withdrawing nature of the methoxy group can influence the nucleophilicity of the amidine, potentially leading to different reaction kinetics or selectivity compared to acetamidine.
-
Introduction of a Key Pharmacophore: The methoxy group is a well-established pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[3][4] Its incorporation can lead to improved potency and pharmacokinetic properties.
-
Access to Novel Scaffolds: The use of this compound allows for the direct incorporation of a methoxyethyl side chain into the resulting heterocyclic core, providing access to novel chemical space for drug design.
Diagram of Heterocycle Synthesis from Amidines
Caption: Comparative synthesis of heterocycles from acetamidine and this compound.
B. Case Studies in Drug Development
Acetamidine in Pharmaceutical Synthesis: The most prominent example of acetamidine's application in pharmaceuticals is in the synthesis of the pyrimidine ring of Thiamine (Vitamin B1) .[1] This underscores its importance in large-scale industrial synthesis. Furthermore, acetamidine derivatives are intermediates in the synthesis of various other bioactive molecules.[15]
Potential of this compound in Drug Discovery: While specific, publicly available examples of this compound in drug development are limited, the strategic advantage of the methoxy group is well-recognized. Methoxy-substituted heterocycles are frequently found in drugs across various therapeutic areas.[3][4] The introduction of a methoxyethyl side chain via this compound can be a deliberate design choice to:
-
Improve Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
Enhance Metabolic Stability: The methoxy group can block sites of metabolism, leading to a longer half-life.
-
Optimize Target Binding: The flexibility of the methoxyethyl side chain can allow for optimal positioning within a binding pocket to form favorable interactions.
V. Conclusion and Future Perspectives
Both acetamidine and this compound are valuable and versatile building blocks for the synthesis of heterocyclic compounds in drug discovery.
Acetamidine remains a cost-effective and well-characterized reagent, ideal for the synthesis of fundamental heterocyclic cores. Its utility is proven in both laboratory and industrial settings.
This compound , while less documented, offers significant potential for the synthesis of more complex and functionally diverse molecules. The integrated methoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds.
As the demand for novel and effective therapeutics continues to grow, the strategic use of functionalized building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development. Further research into the specific reactivity and applications of this and other substituted amidines will be crucial in expanding the synthetic chemist's toolbox and accelerating the discovery of new medicines.
VI. References
-
BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Retrieved from BenchChem website.
-
FooDB. (2010, April 8). Showing Compound Acetamide (FDB008298). Retrieved from --INVALID-LINK--
-
Wikipedia contributors. (n.d.). Acetamidine hydrochloride. In Wikipedia, The Free Encyclopedia. Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki contributors. (2023, December 28). Acetamidine hydrochloride. In Sciencemadness Wiki. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Acetamidine hydrochloride. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to the Stability and Reactivity of Alkyl Imidates. Retrieved from BenchChem website.
-
ChemicalBook. (n.d.). Acetamidine hydrochloride(124-42-5). Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals. Retrieved from BenchChem website.
-
BenchChem. (2025). A Comparative Analysis of Diacetamide and Acetamide Reactivity in Organic Synthesis. Retrieved from BenchChem website.
-
The Merck Index Online. (n.d.). Acetamide. Retrieved from The Merck Index Online database.
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 124-42-5(Acetamidine hydrochloride) Product Description. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound HYDROCHLORIDE. Retrieved from --INVALID-LINK--
-
ChemDB. (n.d.). acetamidine hydrochloride. Retrieved from --INVALID-LINK--
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Acetamidine hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Acetamide. Retrieved from --INVALID-LINK--
-
A Versatile Intermediate for Chemical Innovation. (n.d.). Acetamidine Hydrochloride (CAS 124-42-5). Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). A Synthesis of Acetamidines. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound HYDROCHLORIDE. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). 1903-91-9 Cas No. | this compound hydrochloride. Retrieved from --INVALID-LINK--
-
Chai, D. I., et al. (2024). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. In PubMed Central. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amination. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, May 4). 2-Ethoxyethanimidamide hydrochloride | 1263377-63-4. Retrieved from --INVALID-LINK--
-
Applications of aryl-sulfinamides in the synthesis of N-heterocycles. (2021, June 8). In PubMed Central. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, September 28). What is the procedure for the reaction of imidazole with alkyl halide? Retrieved from --INVALID-LINK--
-
Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). In PubMed Central. Retrieved from --INVALID-LINK--
-
Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. In PubMed. Retrieved from --INVALID-LINK--
-
YouTube. (2020, June 8). Reactivity of Alkyl Halides. Retrieved from --INVALID-LINK--
-
Heravi, M. M., & Zadsirjan, V. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. In RSC Publishing. Retrieved from --INVALID-LINK--
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound HYDROCHLORIDE [m.chemicalbook.com]
- 6. 1903-91-9 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 2-Methoxyethanimidamide and its Potential as a Versatile Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides an in-depth technical analysis of 2-Methoxyethanimidamide, a relatively underexplored acyclic imidate, and evaluates its potential applications in medicinal chemistry. By examining its chemical properties, synthetic utility, and role as a bioisostere, we will objectively compare its potential performance with established functional groups, supported by experimental context and logical frameworks.
Introduction to this compound: An Uncharted Scaffold
This compound, available as its hydrochloride salt (CAS Number: 1903-91-9), is a small molecule featuring an imidate functional group.[1] The imidate moiety, characterized by a carbon-nitrogen double bond with an oxygen atom attached to the carbon, offers a unique combination of reactivity and physicochemical properties that are of significant interest in drug design. Unlike the well-trodden paths of amides and amidines, acyclic imidates like this compound represent a less conventional yet potentially advantageous scaffold.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 1903-91-9 | [1] |
| Molecular Formula | C3H9ClN2O | - |
| Molecular Weight | 124.57 g/mol | - |
| Predicted Properties | ||
| pKa (Conjugate Acid) | ~7-9 (Estimated) | |
| LogP | Low (Estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Note: Some properties are estimated based on the structure and data for similar compounds due to limited experimental data for this compound itself.
The methoxyethyl substituent introduces a degree of conformational flexibility and potential for hydrogen bonding, which can be exploited in designing molecules with specific binding properties.
The Imidate Functional Group: A Bioisosteric Perspective
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization.[2][3][4][5][6] Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. The imidate group can be considered a non-classical bioisostere of the ubiquitous amide and amidine functionalities.
Comparison with Amides and Amidines
| Feature | Amide | Amidine | Imidate (e.g., this compound) |
| Structure | R-C(=O)NR'R'' | R-C(=NR')NR''R''' | R-C(=NR')OR'' |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and acceptor | H-bond donor and acceptor |
| Basicity | Neutral | Basic | Weakly Basic |
| Metabolic Stability | Susceptible to hydrolysis | Generally stable | Potentially more stable than esters, less than amidines |
| Synthetic Accessibility | Readily synthesized | Readily synthesized | Accessible via Pinner reaction and other methods |
This comparison highlights the potential of imidates to modulate key drug-like properties. Their weaker basicity compared to amidines can be advantageous in reducing off-target effects and improving oral bioavailability.
The Role of Imidates in Modulating Physicochemical Properties
The replacement of an amide or amidine with an imidate can lead to significant changes in a molecule's properties:
-
Lipophilicity: The presence of the ether oxygen in this compound can influence lipophilicity, potentially improving solubility and permeability.
-
Basicity: The lower basicity of the imidate nitrogen compared to an amidine can be crucial for avoiding strong interactions with acidic off-targets and for tuning the pharmacokinetic profile.
-
Conformational Flexibility: The acyclic nature of this compound allows for greater conformational freedom compared to cyclic bioisosteres, which could be beneficial for optimizing binding to a target protein.
Synthetic Utility and Experimental Protocols
Imidates are versatile synthetic intermediates, and this compound can serve as a valuable building block for the synthesis of various nitrogen-containing heterocycles.[7][8][9][10]
The Pinner Reaction: A Key Synthetic Route
Experimental Protocol: General Pinner Reaction for Imidate Synthesis
-
Reactant Preparation: Dissolve the starting nitrile (e.g., methoxyacetonitrile) in an anhydrous alcohol (e.g., ethanol).
-
Acid Catalyst: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture until saturation.
-
Reaction: Seal the reaction vessel and allow it to stand at room temperature for several hours to days, monitoring the reaction by TLC or GC-MS.
-
Work-up: Evaporate the solvent under reduced pressure. The resulting solid is the imidate hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which would hydrolyze the imidate to an ester.
-
Acid Catalyst: The strong acid protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.
-
Excess Alcohol: The alcohol often serves as both the reactant and the solvent, driving the reaction to completion.
Potential Applications in Drug Discovery: A Comparative Outlook
Given the properties of the imidate functional group, this compound and its derivatives could find applications in several therapeutic areas.
As Precursors to Bioactive Heterocycles
Imidates are well-established precursors for the synthesis of a wide array of N-heterocycles, including imidazoles, oxazoles, and triazoles, many of which are privileged scaffolds in medicinal chemistry.[11][12][13]
Experimental Workflow: Imidate to Imidazole Synthesis
Caption: General workflow for the synthesis of imidazoles from an imidate.
Comparison with Alternative Methods:
| Method | Advantages | Disadvantages |
| Imidate-based Synthesis | Mild reaction conditions, good functional group tolerance. | May require pre-functionalized starting materials. |
| Debus Synthesis | Uses simple starting materials (glyoxal, aldehyde, ammonia).[13] | Can lead to mixtures of products. |
| Radziszewski Synthesis | One-pot synthesis from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. | Can have limited scope. |
As Direct Pharmacophores
The imidate moiety itself can participate in crucial binding interactions with biological targets. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore.
Signaling Pathway Visualization: Hypothetical Target Interaction
Caption: Hypothetical binding mode of this compound in an enzyme active site.
Comparison with Amidine-based Inhibitors:
Many enzyme inhibitors utilize a basic amidine group to interact with acidic residues in the active site. While effective, this can lead to high pKa and poor cell permeability. An imidate, with its lower basicity, could offer a more favorable pharmacokinetic profile while still maintaining key hydrogen bonding interactions.
Conclusion and Future Directions
While direct experimental data on the applications of this compound is currently limited, this guide has demonstrated its significant potential as a versatile tool in medicinal chemistry. By leveraging its properties as a bioisostere for amides and amidines, and its utility as a synthetic building block, researchers can explore new chemical space and develop novel drug candidates with improved properties.
Future research should focus on:
-
Detailed Synthesis and Characterization: Establishing robust and scalable synthetic routes to this compound and its derivatives.
-
In-depth Physicochemical Profiling: Experimentally determining key properties such as pKa, LogP, and metabolic stability.
-
Biological Screening: Evaluating libraries of this compound-derived compounds against a range of biological targets to uncover novel therapeutic applications.
By embracing the potential of under-explored scaffolds like this compound, the scientific community can continue to push the boundaries of drug discovery.
References
- 1. 1903-91-9 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rroij.com [rroij.com]
- 10. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 12. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of the Biological Efficacy of 2-Methoxyestradiol and Its Analogues in Oncology Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial inquiries into the biological efficacy of 2-Methoxyethanimidamide revealed a significant lack of available scientific literature and experimental data for this specific compound. To provide a valuable and data-supported comparative guide, this document will instead focus on a structurally related and extensively researched class of compounds: 2-Methoxyestradiol (2ME2) and its analogues . This guide will delve into their well-documented anti-cancer properties, offering a comprehensive comparison of their biological efficacy, supported by experimental data and detailed protocols.
Introduction: 2-Methoxyestradiol, an Endogenous Metabolite with Anti-Cancer Potential
2-Methoxyestradiol (2ME2) is a naturally occurring metabolite of estradiol that, despite its origin, exhibits minimal estrogenic activity.[1] Instead, 2ME2 has garnered significant attention in the field of oncology for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects across a wide range of cancer types.[2] Its multifaceted mechanism of action, primarily centered on the disruption of microtubule dynamics and the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), makes it an intriguing candidate for cancer therapy.[1][3]
The clinical development of 2ME2 has been hampered by its poor oral bioavailability and rapid metabolism.[4] This has spurred the development of numerous synthetic analogues designed to overcome these pharmacokinetic limitations while retaining or enhancing the potent anti-cancer activity of the parent compound. This guide provides a comparative overview of the biological efficacy of 2ME2 and several of its key analogues, supported by in vitro and in vivo experimental data.
Mechanism of Action: A Dual Assault on Cancer Progression
The anti-cancer effects of 2-Methoxyestradiol and its analogues are primarily attributed to two key mechanisms:
-
Disruption of Microtubule Dynamics: Similar to taxanes and vinca alkaloids, 2ME2 interacts with tubulin, the fundamental protein component of microtubules.[3] This interaction disrupts the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The result is a mitotic arrest, leading to the induction of apoptosis (programmed cell death).[3] A strong correlation has been observed between the anti-proliferative activity of 2ME2 analogues and their ability to disrupt microtubule function.[1]
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): HIF-1α is a key transcription factor that plays a central role in the adaptation of cancer cells to hypoxic (low oxygen) environments, a common feature of solid tumors. It promotes angiogenesis (the formation of new blood vessels) by upregulating the expression of vascular endothelial growth factor (VEGF). 2ME2 has been shown to down-regulate HIF-1α protein levels, thereby inhibiting angiogenesis and cutting off the tumor's blood supply.[5]
The following diagram illustrates the primary mechanisms of action of 2-Methoxyestradiol.
Caption: Dual inhibitory pathways of 2-Methoxyestradiol.
Comparative Biological Efficacy: In Vitro Studies
The anti-proliferative activity of 2-Methoxyestradiol and its analogues is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are determined to quantify the potency of each compound. The following table summarizes the reported anti-proliferative activities of 2ME2 and several of its analogues against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 2-Methoxyestradiol (2ME2) | MDA-MB-231 | Breast | ~5 | [5] |
| HeLa | Cervical | 4.53 | [6] | |
| HUVEC | Endothelial | >1 | [7] | |
| 2-Fluoroethoxyestradiol (2FEE2) | 1A9 | Ovarian | ~1 | [5] |
| LN229 | Glioblastoma | ~1 | [5] | |
| 2-Fluoropropanoxyestradiol (2FPE2) | 1A9 | Ovarian | ~10 | [5] |
| LN229 | Glioblastoma | ~10 | [5] | |
| 14-dehydro-2-ME2 | MDA-MB-435 | Melanoma | ~0.1 | [3] |
| 2-methoxy-15-dehydroestradiol | DU 145 | Prostate | Potent | [3] |
| PC3 | Prostate | Potent | [3] | |
| 2-[(dimethylamino)methyl]-oestradiol (4a) | HeLa | Cervical | 4.53 | [6] |
Note: The potency of some analogues is described qualitatively in the source material.
Experimental Protocols
In Vitro Anti-Proliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 2-Methoxyestradiol and its analogues in the appropriate growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence of a reporter molecule that binds to polymerized tubulin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare a fluorescent reporter stock solution (e.g., DAPI).
-
Prepare stock solutions of test compounds (2-Methoxyestradiol and analogues), a known tubulin polymerization inhibitor (e.g., nocodazole) as a negative control, and a known tubulin polymerization stabilizer (e.g., paclitaxel) as a positive control.
-
-
Reaction Setup:
-
On ice, prepare a tubulin polymerization reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and the fluorescent reporter in general tubulin buffer.
-
In a pre-warmed (37°C) 96-well plate, add a small volume of the diluted test compounds or controls.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each condition.
-
Compare the polymerization curves of the test compounds to the controls. Inhibitors will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.
-
The following diagram illustrates the general workflow for an in vitro tubulin polymerization assay.
Caption: A streamlined workflow for the tubulin polymerization assay.
In Vivo Efficacy: Xenograft Models
To evaluate the anti-tumor activity of 2-Methoxyestradiol analogues in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.
General Protocol Outline:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
-
Compound Administration:
-
The 2ME2 analogue or vehicle control is administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).[9]
-
-
Monitoring and Endpoint:
-
Tumor volume and body weight are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis:
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
Endpoints such as tumor growth inhibition (TGI) and tumor growth delay (TGD) are calculated.
-
Example from the Literature: In a murine xenograft model using MDA-MB-435 cells, 14-dehydro-2-ME2 and 2-methoxyestradiol-15α,16α-acetonide demonstrated 29.4% and 26.7% inhibition of tumor burden, respectively, whereas 2ME2 itself showed no significant anti-tumor activity in that particular trial.[3] A prodrug of 2ME2, 2-ME2-PD1, showed a significant reduction in tumor volume of 60 ± 5% in a Barrett's esophageal adenocarcinoma xenograft model.[9]
Conclusion and Future Directions
2-Methoxyestradiol and its analogues represent a promising class of anti-cancer agents with a dual mechanism of action that targets both tumor cell proliferation and angiogenesis. While the parent compound, 2ME2, has shown significant preclinical activity, its clinical utility has been limited by poor pharmacokinetics. The development of novel analogues with improved bioavailability and metabolic stability is a key area of ongoing research. The comparative data presented in this guide highlights the potential for structural modifications to enhance the anti-cancer efficacy of this class of compounds. Further structure-activity relationship studies will be crucial in designing next-generation 2-Methoxyestradiol analogues with superior therapeutic profiles for the treatment of a broad range of cancers.
References
- 1. Structure activity analysis of 2-methoxyestradiol analogues reveals targeting of microtubules as the major mechanism of antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 3. Novel 2-methoxyestradiol analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A second-generation 2-Methoxyestradiol prodrug is effective against Barrett's adenocarcinoma in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[18F]fluoroethoxyestradiol for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 16-modified analogs of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Vade Mecum: Differentiating the Isomers of 2-Methoxyethanimidamide
For the discerning eyes of researchers, scientists, and drug development professionals, the precise structural elucidation of a molecule is paramount. In the realm of small molecules, isomerism presents a fundamental challenge, where subtle variations in atomic arrangement can profoundly impact physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of the potential isomers of 2-Methoxyethanimidamide, offering a predictive framework based on established principles of NMR, IR, and mass spectrometry to aid in their unambiguous identification.
Introduction: The Isomeric Landscape of this compound
This compound, a molecule of interest in medicinal chemistry and organic synthesis, can exist in several isomeric forms. Understanding the unique spectroscopic signature of each is crucial for reaction monitoring, quality control, and structure-activity relationship (SAR) studies. The primary forms of isomerism to consider are tautomerism and E/Z isomerism, with conformational isomers adding another layer of complexity.
The principal tautomeric relationship exists between the amide form (2-methoxyacetamide) and the imidic acid form (2-methoxyethanimidic acid). The imidic acid, in turn, can exist as E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond.
The Power of Spectroscopy in Isomer Differentiation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with Mass Spectrometry (MS), provide a powerful arsenal for distinguishing these isomers. Each technique probes different aspects of the molecular structure, and a combined analysis offers the most definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most potent tool for differentiating isomers in solution. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and through-space interactions.
¹H NMR Spectroscopy: Probing Proton Environments
The ¹H NMR spectra of the E and Z isomers of the imidic acid tautomer are expected to show distinct differences, primarily due to the anisotropic effect of the C=N double bond and steric interactions.[1] Protons situated near the C=N bond will experience different magnetic environments in the two isomers.
Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers:
| Proton | Amide Tautomer | (E)-Imidic Acid Tautomer | (Z)-Imidic Acid Tautomer | Rationale for Differentiation |
| -OCH₃ | ~3.3 | ~3.8 | ~3.7 | The methoxy protons in the imidic acid tautomers are expected to be deshielded compared to the amide due to the proximity to the C=N bond. A subtle difference between the E and Z isomers may arise from the different spatial orientation relative to the -OH group. |
| -CH₂- | ~3.9 | ~4.2 | ~4.1 | Similar to the methoxy protons, the methylene protons in the imidic acid tautomers are deshielded. The chemical shift difference between the E and Z isomers will depend on the preferred conformation. |
| -NH₂ / =NH | ~7.0-8.0 (broad) | ~8.0-9.0 | ~9.0-10.0 | The amide protons typically appear as a broad singlet. The imino proton of the imidic acid is expected to be a sharper singlet and its chemical shift will be sensitive to the E/Z configuration and hydrogen bonding. The Z-isomer may show a downfield shift due to potential intramolecular hydrogen bonding with the methoxy oxygen. |
| -OH | - | ~10.0-12.0 | ~11.0-13.0 | The hydroxyl proton of the imidic acid will be a broad singlet at a significantly downfield chemical shift, characteristic of acidic protons. The Z-isomer might exhibit a more downfield shift if involved in intramolecular hydrogen bonding. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
2D NMR: To definitively assign the E/Z configuration, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is recommended.[2] For the Z-isomer, a through-space correlation between the =NH proton and the -OCH₃ or -CH₂- protons would be expected, which would be absent in the E-isomer.[3]
Workflow for Isomer Identification using NMR
Caption: A workflow diagram for the identification of this compound isomers using NMR spectroscopy.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbons involved in the amide and imidic acid functionalities being particularly diagnostic.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers:
| Carbon | Amide Tautomer | (E)-Imidic Acid Tautomer | (Z)-Imidic Acid Tautomer | Rationale for Differentiation |
| C=O / C=N | ~170-175 | ~160-165 | ~155-160 | The carbonyl carbon of the amide is significantly downfield. The imino carbon of the imidic acid is more shielded. A notable upfield shift for the Z-isomer is predicted due to the γ-gauche effect, where steric compression from the methoxy group shields the imino carbon.[4] |
| -OCH₃ | ~59 | ~62 | ~60 | The methoxy carbon chemical shift will be influenced by the electronic environment, with slight variations expected between the isomers. |
| -CH₂- | ~70 | ~68 | ~67 | The methylene carbon will also exhibit subtle differences in chemical shifts between the isomers. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups and can readily distinguish between the amide and imidic acid tautomers based on their characteristic vibrational frequencies.[5]
Predicted IR Absorption Frequencies (cm⁻¹) for this compound Isomers:
| Vibrational Mode | Amide Tautomer | (E)-Imidic Acid Tautomer | (Z)-Imidic Acid Tautomer | Rationale for Differentiation |
| N-H / O-H stretch | ~3300-3500 (two bands, m) | ~3300-3400 (=NH, w) & ~3200-3600 (O-H, br) | ~3300-3400 (=NH, w) & ~3100-3500 (O-H, br, H-bonded) | The amide shows characteristic symmetric and asymmetric N-H stretches. The imidic acid will have a weaker =NH stretch and a broad O-H stretch. Intramolecular hydrogen bonding in the Z-isomer may lead to a broader and lower frequency O-H stretch. |
| C=O / C=N stretch | ~1650-1680 (s) | ~1640-1660 (s) | ~1630-1650 (s) | The C=O stretch (Amide I band) is a strong, characteristic absorption. The C=N stretch of the imidic acid appears at a slightly lower frequency. Isotopic labeling (e.g., with ¹⁵N) can definitively distinguish the C=N stretch, as it will show a more significant downshift compared to the C=O stretch.[5][6] |
| C-O stretch | ~1100 | ~1200-1250 | ~1200-1250 | The C-O single bond stretch in the amide will differ from the C-O stretch adjacent to the double bond in the imidic acid tautomers. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Tautomeric Equilibrium of this compound
Caption: The tautomeric and E/Z isomeric relationship of this compound.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While E/Z isomers often exhibit similar mass spectra, differences in their fragmentation pathways can sometimes be observed. The amide and imidic acid tautomers are expected to show more distinct fragmentation patterns.
Predicted Fragmentation Patterns for this compound Isomers:
| Isomer | Key Fragments (m/z) | Rationale for Fragmentation |
| Amide Tautomer | M⁺•, [M-31]⁺ (loss of •OCH₃), [M-45]⁺ (loss of •CH₂OCH₃), 44 (McLafferty rearrangement) | The molecular ion should be observable. Common fragmentations include alpha-cleavage and McLafferty rearrangement. |
| Imidic Acid Tautomers | M⁺•, [M-17]⁺ (loss of •OH), [M-31]⁺ (loss of •OCH₃), [M-45]⁺ (loss of •CH₂OCH₃) | The molecular ion is expected. Loss of the hydroxyl radical is a characteristic fragmentation pathway for the imidic acid tautomer. The relative abundance of fragments may differ between the E and Z isomers due to differences in their stability. |
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to determine the elemental composition of the fragments.
Conformational Isomerism: A Note on Rotational Barriers
In addition to tautomerism and E/Z isomerism, this compound can exist in different conformations due to rotation around single bonds. The barrier to rotation around the C-N single bond in the amide tautomer and the C-O and C-C bonds in all isomers can influence the observed spectra, potentially leading to broadened signals or the appearance of multiple sets of signals at low temperatures in NMR.[7] Computational studies can be valuable for predicting the relative stabilities of different conformers and their rotational barriers.[8]
Conclusion: A Multi-faceted Approach to Isomer Elucidation
The unambiguous identification of the isomers of this compound requires a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D techniques like NOESY, are indispensable for distinguishing E/Z isomers and providing detailed structural information. IR spectroscopy offers a rapid and effective method for differentiating between the amide and imidic acid tautomers. Mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By carefully analyzing the data from these techniques and understanding the underlying principles of isomer differentiation, researchers can confidently characterize the specific isomeric form of this compound in their samples, a critical step in advancing their scientific endeavors.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Rotational barriers in monomeric CH2=CX-COOH and CH2=CX-CONH2 (X is H or CH3) and vibrational analysis of methacrylic acid and methacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
